Product packaging for 1-Butene(Cat. No.:CAS No. 106-98-9)

1-Butene

Cat. No.: B085601
CAS No.: 106-98-9
M. Wt: 56.11 g/mol
InChI Key: VXNZUUAINFGPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butene (IUPAC name: But-1-ene) is a linear alpha-olefin and a colorless, highly flammable gas that is easily condensed into a liquid. It serves as a fundamental building block in organic synthesis and industrial research, primarily valued for its role in polymerization processes . It is a key precursor in the production of polybutylene, which is used to make piping for domestic plumbing, and is extensively used as a comonomer in the production of various polyethylene types, such as linear low-density polyethylene (LLDPE) . Its application also extends to the synthesis of other chemicals, including butylene oxide and butanone . Recent mechanistic studies on its polymerization, analyzed via DFT calculations, continue to explore the challenges and nuances of creating high molecular weight isotactic poly(this compound), highlighting its ongoing research relevance . An estimated 12 billion kilograms were produced in 2011, mainly through separation from crude C4 refinery streams and by ethylene dimerization, with the latter method affording a highly pure product . This product is intended for laboratory research purposes only and is not classified or sold for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8<br>CH3CH2CH=CH2<br>C4H8 B085601 1-Butene CAS No. 106-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZUUAINFGPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8, Array
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7
Record name 1-Butene, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6993-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, homopolymer, syndiotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131724-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82983-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isotactic poly(1-butene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25036-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1026746
Record name 1-Butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

-110 °F (NTP, 1992), Flammable gas
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless gas

CAS No.

106-98-9, 9003-28-5
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name But-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY001N554L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-301.5 °F (NTP, 1992), -185.33 °C, -185 °C
Record name 1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Advanced Synthesis Methodologies for 1 Butene

Catalytic Dimerization of Ethylene (B1197577) to 1-Butene

The main method for obtaining linear alpha-olefins, such as this compound, is through homogeneous catalytic ethylene oligomerization. mdpi.comnih.gov This process typically involves a catalytic cycle described by the Cossee-Arlman mechanism, which comprises key steps: coordination of ethylene molecules to the metal active site, subsequent insertion of ethylene (chain propagation), and finally, β-hydrogen elimination to release the alpha-olefin product and regenerate the active catalyst. mdpi.commdpi.com The ratio of the chain propagation rate constant to the chain transfer rate constant dictates whether polymers, oligomers, or dimers are predominantly formed. mdpi.com

Homogeneous Catalysis for Ethylene Dimerization

Homogeneous catalysis plays a significant role in the selective dimerization of ethylene to this compound. The "nickel effect," discovered by Ziegler and Holzkamp in the 1950s, marked the initiation of work in this area, demonstrating that small amounts of nickel salts combined with triethylaluminum (B1256330) could lead to ethylene dimerization. mdpi.comcsic.es Later, W. Keim and co-workers developed nickel(0) complexes with P,O-ligands that are industrially employed in the "SHOP" (Shell Higher Olefins Process) for alpha-olefin production. mdpi.com

While homogeneous catalysts can achieve high selectivity for this compound, their recovery can be challenging. mdpi.com Despite this, processes like the AlphaButol® process, which produces this compound on a large scale (over 700,000 tons annually), continue to rely on homogeneous catalysis due to its ability to yield high purity this compound, often exceeding 90% yield. axens.netacs.org

Nickel complexes are widely recognized as effective pre-catalysts for ethylene oligomerization, particularly for dimerization to this compound. The catalytic performance, encompassing activity and selectivity, is highly dependent on the specific composition, structure, and the electronic and coordination states of the nickel center. mdpi.com Researchers have explored various types of nickel complexes, including those bearing tridentate N,N,N- and N,N,O-ligands derived from 1,10-phenanthroline, pyridine, and quinoline, as well as β-ketoimine ligands and pyrazolyl-phosphinoyl ligands. mdpi.com

Recent research has explored the use of N-heteroaryl-substituted α-diphenylphosphinoglycines as ligands in combination with Ni(COD)₂ (nickel(0) 1,5-cyclooctadiene) to form active catalysts for the selective homogeneous dimerization and trimerization of ethylene. Specific examples include N-(pyrazin-2-yl)-α-diphenylphosphinoglycine, N-(pyridin-2-yl)-α-diphenylphosphinoglycine, and N-(pyrimidin-2-yl)-α-diphenylphosphinoglycine. researchgate.netresearchgate.netorscience.rurcsi.scienceresearcher.life

These organo-nickel catalytic systems have demonstrated notable performance, achieving a yield of short-chain (C₄–C₆) olefins of approximately 90% with a high selectivity for linear α-olefins, reaching up to 97%. researchgate.netorscience.rurcsi.scienceresearcher.life Studies on the influence of reaction parameters have identified optimal conditions for ethylene oligomerization: a temperature range of 80–105°C and an ethylene pressure of 20–35 atm. Under these conditions, the selectivity for butenes typically falls between 71.4–72.6%, with this compound selectivity ranging from 69.3–71.1%. researchgate.netorscience.rurcsi.scienceresearcher.life For instance, at 105°C, the rate of this compound formation can be as high as 168.1 g oligomer per gram of nickel per hour. researchgate.netorscience.rurcsi.scienceresearcher.life

Table 1: Performance of Ni(COD)₂ with N-Heteroaryl-Substituted α-Diphenylphosphinoglycine Ligands

ParameterValue Range / Specific ValueSource
Yield of C₄–C₆ Olefins~90% researchgate.netorscience.rurcsi.scienceresearcher.life
Selectivity for Linear α-Olefins97% researchgate.netorscience.rurcsi.scienceresearcher.life
Optimal Temperature80–105°C researchgate.netorscience.rurcsi.scienceresearcher.life
Optimal Ethylene Pressure20–35 atm researchgate.netorscience.rurcsi.scienceresearcher.life
Selectivity for Butenes71.4–72.6% researchgate.netorscience.rurcsi.scienceresearcher.life
Selectivity for this compound69.3–71.1% researchgate.netorscience.rurcsi.scienceresearcher.life
Rate of this compound Formation (at 105°C)168.1 g oligomer gNi⁻¹h⁻¹ researchgate.netorscience.rurcsi.scienceresearcher.life

The coordination of anions to the nickel center plays a significant role in influencing the catalytic activity and selectivity of nickel complexes in ethylene dimerization. Computational studies, particularly those involving density functional theory (DFT), have investigated the effect of anion coordination from ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroaluminate ([BMIM]⁺[AlCl₄]⁻). researchgate.netresearchgate.net These studies suggest that anion coordination to the nickel center can be thermodynamically favorable, impacting the energy profiles and activation barriers of the catalytic cycle. researchgate.netresearchgate.net

While phosphine (B1218219) ligands are common in nickel catalysis, phosphine-free nickel complexes have also been explored for ethylene dimerization. However, theoretical studies suggest that phosphine-free complexes coordinated only by one or two anions tend to be higher in energy and exhibit higher activation barriers for butene insertion compared to phosphine-containing counterparts. researchgate.netresearchgate.net

Despite this, certain phosphine-free systems have shown promise. For instance, nickel(II) complexes with β-ketoimine ligands have been developed as highly effective pre-catalysts for ethylene dimerization. One such complex (36l) exhibited a very high turnover frequency (TOF) of 3339 × 10³ h⁻¹ but with a relatively low selectivity for this compound (13%). mdpi.com Additionally, Ni(II) complexes featuring nitrogen-, oxygen-, or sulfur-bridged bis(pyrazolyl) ligands, which are phosphine-free, have been studied. A complex with a sulfur bridge showed high activity (57 × 10³ h⁻¹) but lower this compound selectivity (72%) compared to its counterparts. mdpi.com

Mono-phosphine nickel complexes have garnered attention for their potential in selective ethylene dimerization. Computational studies indicate that the lowest activation barrier for butene insertion in nickel-catalyzed dimerization can be found for mono-phosphine nickel complexes. researchgate.net

A notable example is the optimal catalyst UiO-66-L5-NiCl₂, which is a monodentate phosphinoamine-nickel complex immobilized on a metal-organic framework (MOF). This catalyst demonstrated remarkable activity and selectivity, achieving a turnover frequency (TOF) of 29,000 mol ethylene per mol nickel per hour and a 99% selectivity for this compound under an ethylene pressure of 15 bar. nih.gov The catalyst also exhibited high stability, maintaining constant activity over 4 hours in continuous reaction, with a turnover number (TON) of 72,000 mol ethylene per mol nickel. nih.gov

Conversely, the addition of triphenylphosphine (B44618) (PPh₃) to certain Ni(II) complexes with bridged bis(pyrazolyl) ligands can significantly increase activity (e.g., from 7 × 10³ to 113 × 10³ h⁻¹) but can drastically reduce the selectivity for this compound (from 88% to 16%), potentially due to the blocking of ethylene coordination and favoring this compound isomerization. mdpi.com

Table 2: Performance of Selected Mono-Phosphine Nickel Complexes

Catalyst SystemTOF (mol ethylene/mol Ni/h)Selectivity for this compound (%)ConditionsSource
UiO-66-L5-NiCl₂29,0009915 bar ethylene pressure nih.gov
Ni(II) complex with bridged bis(pyrazolyl) ligand + PPh₃113,00016(Increase in activity, decrease in selectivity) mdpi.com
Nickel Complexes in Ethylene Oligomerization
Influence of Ligand Steric and Electronic Properties on Catalytic Performance

The design of catalysts for ethylene dimerization to this compound is significantly influenced by the steric and electronic properties of their ligands, which directly impact catalytic performance, including activity, selectivity, and lifetime researchgate.netmdpi.comworktribe.comcsic.es. For instance, in nickel-catalyzed ethylene dimerization, the stereo-electronic properties of tridentate ONS ligands have been shown to significantly affect catalytic activity and selectivity mdpi.com. The incorporation of different substituents or heteroatoms into the ligand structure can profoundly influence both the catalytic activity and selectivity of the ethylene oligomerization/polymerization process mdpi.com.

Research on nickel complexes stabilized by PNP(NR₂)₂ ligands (where R can be methyl, ethyl, or isopropyl) has demonstrated their effectiveness as active and selective ethylene dimerization systems when activated with ethyl aluminum dichloride (EADC) mdpi.com. Precatalyst 1, featuring four methyl groups, proved most conducive to active ethylene dimerization, yielding 83.4% C₄ products (with 36.8% this compound) and an activity of up to 103.0 × 10⁵ g/(molNi·h) under optimal conditions mdpi.com. While precatalyst 2 exhibited general activity (76.9 × 10⁵ g/(molNi·h)) and higher C₄ selectivity (88.1%), the steric bulk of the R-substituents primarily affected the catalyst's activity, with only a minor influence on selectivity mdpi.com.

In tungsten-based ethylene dimerization systems, the characteristics of the organoimido ligand directly impact catalytic performance worktribe.com. Varying the steric and electronic demands of the imido moiety in a series of mono(imido) pre-catalysts revealed clear trends correlating with these properties worktribe.com. For example, increasing the electron-withdrawing nature of the imido substituent, as seen in the comparison between NPh and N4-F-Ph derivatives, led to a five-fold increase in catalyst lifetime, although the activity was more than halved worktribe.com. This highlights the intricate relationship between ligand properties and catalytic outcomes.

Computational Design of Metal Hydrides on Defective Metal-Organic Frameworks for Ethylene Dimerization

Computational methods, particularly Density Functional Theory (DFT) calculations, have proven instrumental in designing and understanding the catalytic activity of metal hydrides on defective metal-organic frameworks (MOFs) for ethylene dimerization nih.govamericanelements.comwikipedia.org. These frameworks, with their tunable structures and unsaturated active sites, are emerging as promising catalysts for this reaction nih.govwikipedia.org.

Reaction Barriers of Elementary Steps (Initiation, C-C Coupling, β-Hydride Elimination, this compound Desorption)

The ethylene dimerization reaction on H-M-DHKUST-1 catalysts proceeds through four elementary steps following the Cossee-Arlman mechanism: initiation (adsorption and hydrogenation), C-C coupling, β-hydride elimination, and this compound desorption nih.govamericanelements.comwikipedia.orgamericanelements.com. DFT calculations have been used to rationalize the ground-state reaction barriers for these steps nih.govwikipedia.orgamericanelements.com.

The Gibbs energy barriers (G_b) for these elementary steps on various H-M-DHKUST-1 catalysts are summarized in the table below nih.govamericanelements.comamericanelements.com.

CatalystInitiation (G_b, kJ/mol)C-C Coupling (G_b, kJ/mol)β-Hydride Elimination (G_b, kJ/mol)This compound Desorption (G_b, kJ/mol)
H-Co-DHKUST-1-Highest--
H-Ni-DHKUST-1-Highest--
H-Cu-DHKUST-1--Highest-
H-Ru-DHKUST-1-HighestLowest-
H-Rh-DHKUST-1-HighestLowestHighest
H-Pd-DHKUST-1-Highest--

Note: Data extracted from general statements in the source, specific numerical values for all barriers across all catalysts were not provided in the snippets, only relative comparisons and identification of highest/lowest barriers. nih.govwikipedia.orgamericanelements.comamericanelements.com

The energy barrier for β-hydride elimination is found to be lowest on H-Ru- and H-Rh-DHKUST-1, which is attributed to the weak stability of their agostic arrangement nih.govwikipedia.orgamericanelements.com. Conversely, the energy barrier for this compound desorption is highest on H-Rh-DHKUST-1 nih.govwikipedia.orgamericanelements.com.

Rate-Determining Steps in Ethylene Dimerization

For most H-M-DHKUST-1 catalysts, specifically H-Co-, H-Ni-, H-Ru-, H-Rh-, and H-Pd-DHKUST-1, the C-C coupling step is identified as the rate-determining step in ethylene dimerization nih.govwikipedia.orgamericanelements.com. However, for H-Cu-DHKUST-1, β-hydride elimination is the rate-determining step nih.gov.

Multiplicity Crossing in Antiferromagnetic Metal Clusters

Due to the antiferromagnetic behavior characteristic of dimeric metal-based clusters in H-M-DHKUST-1 systems, a comprehensive investigation of all possible multiplicity states reveals the occurrence of multiplicity crossing nih.govwikipedia.orgamericanelements.com. This phenomenon, where a reaction pathway involves a spin crossing between different potential energy surfaces, is crucial for understanding the electronic-structural intercorrelations in ethylene dimerization nih.govamericanelements.com. For instance, on Cr(II)OH⁺ cations, a spin surface crossing through a minimum energy crossing point (MECP) from a sextet to a quartet surface occurs before the formation of the metallacyclopentane intermediate, opening a lower energy pathway and facilitating subsequent co-oligomerization reactions americanelements.comwikipedia.org.

Cr-Promoted Cobalt Oxide on Carbon Catalysts for Ethylene Dimerization

Chromium (Cr)-promoted cobalt oxide on carbon catalysts have shown significant promise for the dimerization of ethylene to this compound researchgate.netcsic.eswikipedia.orgwikipedia.orgnih.gov. These catalysts are particularly notable because they can achieve this transformation without the need for a co-catalyst, which is often required in industrial homogeneous processes researchgate.netcsic.eswikipedia.orgwikipedia.orgnih.gov.

A Cr-promoted cobalt oxide on carbon catalyst was reported to produce this compound with a total selectivity ranging from 53.5% to 82.4% at ethylene conversions between 8.9% and 31.5% researchgate.netwikipedia.orgwikipedia.orgnih.gov. This promoted catalyst demonstrated enhanced activity and stability compared to its non-promoted counterpart researchgate.netwikipedia.orgwikipedia.orgnih.gov. Characterization studies revealed that the incorporation of chromium into the cobalt oxide on carbon catalyst led to a decrease in the cobalt oxide particle size researchgate.netwikipedia.orgwikipedia.orgnih.gov. Furthermore, charge transfer from chromium to cobalt was observed in the Cr-promoted catalyst when compared to monometallic cobalt and chromium on carbon researchgate.netwikipedia.orgwikipedia.orgnih.gov.

A kinetic model developed to explain these experimental observations predicted a 50% increase in active site dispersion in the Cr-promoted catalyst researchgate.netwikipedia.orgwikipedia.orgnih.gov. This increased dispersion accounts for the observed 1.6-fold increase in the apparent reaction rate compared to the non-promoted catalyst researchgate.netwikipedia.orgwikipedia.orgnih.gov.

Tandem Catalytic Dehydrogenation-Cracking for Butene Production

Tandem catalytic dehydrogenation-cracking represents an advanced approach for converting n-butane into olefins, including butenes, at moderate temperatures. This process aims to enhance feedstock flexibility and improve resource utilization. researchgate.net The tandem system typically employs two distinct types of catalysts: a platinum (Pt)-based catalyst for the initial dehydrogenation step and a zeolite catalyst, such as ZSM-5, for the subsequent cracking reactions. researchgate.net

This methodology facilitates the sequential conversion of n-butane into butenes, followed by their continuous transformation into lighter olefins, while concurrently minimizing the production of undesirable methane (B114726) byproducts. researchgate.net Research findings indicate that at 600 °C, this dehydrogenative cracking process can achieve light olefin yields ranging from 34% to 37%. This yield is notably higher than that obtained from conventional thermal cracking (6.8%) or catalytic cracking (22.5%) of n-butane. researchgate.net

Further advancements in this area involve double-stage reactions. For instance, a system utilizing a Pt-Sn type dehydrogenation catalyst in conjunction with a rare earth-loaded HZSM-5 cracking catalyst has demonstrated the capability to achieve a combined yield of light olefins (ethylene and propylene) of 58% at 650 °C. researchgate.net The incorporation of promoters like tin (Sn) in Pt@MFI catalysts has been shown to significantly enhance catalytic stability and selectivity for butenes, while simultaneously suppressing cracking reactions. For example, at 550 °C, PtSn@MFI catalysts exhibited C1–C3 product selectivity as low as 2.1%, a substantial improvement compared to over 30.5% for Pt@MFI without the Sn promoter. mdpi.com

Table 1: Comparative Yields in n-Butane to Olefin Conversion at 600 °C researchgate.net

Process TypeLight Olefin Yield (%)
Thermal Cracking6.8
Catalytic Cracking22.5
Tandem Dehydrogenative Cracking34–37

Table 2: Impact of Sn Promoter on C1–C3 Selectivity in n-Butane Dehydrogenation at 550 °C mdpi.com

CatalystC1–C3 Product Selectivity (%)
Pt@MFI>30.5
PtSn@MFI2.1

Heterogeneous Catalysis for Ethylene Dimerization

The dimerization of ethylene to produce this compound is a pivotal industrial process, traditionally reliant on homogeneous catalysts. However, the development of heterogeneous catalysts is highly desirable for large-scale manufacturing due to their potential to reduce operating costs and simplify product separation. acs.orgosti.gov

Significant progress has been made in the field of heterogeneous catalysis for ethylene dimerization. For example, Ni-ZIF-8, a highly active heterogeneous catalyst, features isolated nickel (Ni)-active sites strategically positioned on the crystal surface of a zeolitic imidazolate framework. acs.orgresearchgate.netnih.gov This catalyst exhibits remarkable performance, achieving an average ethylene turnover frequency exceeding 1,000,000 h⁻¹ with a this compound selectivity greater than 85% at mild conditions of 35 °C and 50 bar. acs.orgresearchgate.netnih.gov These metrics surpass the activities of many previously reported heterogeneous and even some homogeneous catalysts. acs.orgresearchgate.netnih.gov Furthermore, Ni-ZIF-8 demonstrates superior stability, maintaining constant activity over 4 hours of continuous reaction, in contrast to molecular Ni complexes used in homogeneous catalysis. acs.orgresearchgate.netnih.gov

Other notable heterogeneous catalysts include Ni-MFU-4l and Ni-CFA-1. Ni-MFU-4l has shown a this compound selectivity of 97.8% within the C4 fraction, with a turnover frequency of 22,600 moles of ethylene consumed per mole of nickel per hour. acs.org Ni-CFA-1, a more scalable alternative, achieves a turnover frequency of 37,100 per hour and a this compound selectivity of 87.1%, representing a highly competitive combination of activity, selectivity, and affordability among heterogeneous ethylene dimerization catalysts. mit.edu

Table 3: Performance of Selected Heterogeneous Catalysts for Ethylene Dimerization

CatalystTemperature (°C)Pressure (bar/MPa)Ethylene Turnover Frequency (h⁻¹)This compound Selectivity (%)Ethylene Conversion (%)StabilityReference
Ni-ZIF-83550>1,000,000>85Not specifiedConstant activity for 4h acs.orgresearchgate.netnih.gov
Ni-MFU-4l05022,60097.8 (in C4 fraction)Not specifiedNot specified acs.org
Ni-CFA-1Optimal conditionsNot specified37,10087.1Not specifiedHigh activity for >12h mit.edu
Ni-AlKIT-6 Catalysts in Ethylene Dimerization/Isomerization

Ni-AlKIT-6 catalysts play a significant role in the dimerization and subsequent isomerization of ethylene to produce butenes. acs.orgresearchgate.netresearchgate.net In a continuous-flow reactor operating under mild conditions (60 °C and 3 MPa), ethylene is initially dimerized and isomerized over Ni-AlKIT-6 catalysts to yield a mixture of butenes. acs.orgresearchgate.netresearchgate.net

Following this initial step, the generated butenes can react with excess ethylene over a second catalyst, such as ReOx/Al2O3, in a catalytic cascade reaction. This tandem process results in the production of propylene (B89431) and this compound with a high total selectivity exceeding 86%. acs.org Specifically, the selectivity for this compound within the C4 fraction can reach as high as 97.4%. acs.org

Initial ethylene conversion rates of 73% have been observed, stabilizing at 35% after 4 hours of continuous operation. Under these conditions, the selectivity for propylene was approximately 45%, and for this compound, it was around 42%. acs.org Kinetic studies on ethylene oligomerization over Ni-AlKIT-6 indicate that the kinetically determining step involves the insertion of ethylene into the metal-alkyl bond at the nickel active site. dntb.gov.ua The presence of Brönsted acidic sites, formed from the decomposition of NH4+ ions during the calcination of Ni-AlKIT-6, is beneficial for the isomerization of this compound within the process. researchgate.net

Table 4: Performance Metrics of Ni-AlKIT-6 Catalysts in Ethylene Dimerization/Isomerization acs.org

ParameterValue
Temperature60 °C
Pressure3 MPa
Total Selectivity (Propylene + this compound)>86%
This compound Selectivity (in C4 fraction)97.4%
Initial Ethylene Conversion73%
Stabilized Ethylene Conversion (after 4h)35%
Propylene Selectivity~45%
This compound Selectivity~42%

Other Synthetic Routes to this compound

Dehydrohalogenation of 2-chlorobutane (B165301)

The dehydrohalogenation of 2-chlorobutane is a common method for the synthesis of alkenes, including this compound. This elimination reaction typically involves boiling 2-chlorobutane with an alcoholic solution of potassium hydroxide (B78521) (KOH). shaalaa.comausetute.com.au

During this process, a hydrogen atom from a β-carbon and a chlorine atom from the α-carbon are eliminated, leading to the formation of a mixture of butene isomers: but-2-ene and but-1-ene. shaalaa.comausetute.com.au According to Saytzeff's rule, which predicts the formation of the more highly substituted and thus more stable alkene, but-2-ene is the predominant product. shaalaa.comausetute.com.aubrainly.inamazonaws.com Consequently, this compound is obtained as the minor product. Specifically, but-2-ene typically constitutes approximately 80% of the product mixture, while this compound accounts for the remaining 20%. brainly.in This reaction is a type of 1,2-elimination and can proceed via either E1 (unimolecular) or E2 (bimolecular) mechanisms, depending on the reaction conditions and the structure of the alkyl halide. amazonaws.com

Table 5: Product Distribution from Dehydrohalogenation of 2-Chlorobutane brainly.in

ProductApproximate Yield (%)
But-2-ene80
This compound20

Reaction of this compound with Chlorine in the Presence of Light to form 1-Chloro-1-Butene (Reverse reaction for this compound synthesis)

The reaction of this compound with chlorine gas in the presence of light can lead to the formation of chlorinated products. Specifically, (Z)-1-Chloro-1-butene can be synthesized through this reaction. ontosight.aiontosight.ai This process is described as an electrophilic addition reaction, where the chlorine molecule adds across the double bond of this compound. ontosight.ai

However, it is important to note that under conditions involving UV light, the reaction of this compound with chlorine can also proceed via a free radical mechanism. In such instances, the primary product observed is typically 3-chlorobutene, rather than 1-chloro-1-butene. gauthmath.com The UV light initiates the reaction by generating chlorine radicals, which then add to the double bond of this compound, forming a radical intermediate. This intermediate subsequently reacts with another chlorine radical to yield 3-chlorobutene. gauthmath.com This section describes a reaction that consumes this compound, thereby representing a transformation away from this compound.

Catalysis and Reaction Mechanisms of 1 Butene

1-Butene Isomerization

The isomerization of this compound can proceed through two main pathways: double-bond isomerization, which yields cis- and trans-2-butene, and skeletal isomerization, which results in the formation of isobutene. The desired product dictates the selection of the catalytic system and reaction conditions.

Catalytic Systems for this compound Isomerization

A variety of solid catalysts have been developed and studied for their efficacy in promoting this compound isomerization. These materials possess distinct active sites and structural properties that determine their catalytic activity and selectivity.

Magnesium oxide (MgO) serves as a basic catalyst for the double-bond isomerization of this compound to 2-butenes. The catalytic activity of MgO is intrinsically linked to its surface basicity. The isomerization process over MgO was studied in a Berty-type reactor under atmospheric pressure, revealing the influence of reaction temperature on the conversion of this compound. rsc.org

The reaction involves the adsorption of this compound onto the active sites of the MgO catalyst, followed by surface chemical reactions to form trans- and cis-2-butene (B86535), and finally the desorption of these products. rsc.org The surface reactions are considered the rate-determining step in this process. rsc.org

Table 1: Intrinsic Kinetics of this compound Isomerization over a Commercial MgO Catalyst

Reaction Temperature (°C)WHSV (h⁻¹)This compound Feed Flow Rate (g h⁻¹)
3501.05 - 5.472.62 - 13.68
4001.05 - 5.472.62 - 13.68
4501.05 - 5.472.62 - 13.68

Data sourced from a study on the intrinsic kinetics of this compound isomerization. rsc.org

Zeolites, with their well-defined microporous structures and tunable acidity, are highly effective catalysts for the skeletal isomerization of this compound to isobutene. Zeolites with 10-ring pore structures are particularly suitable for this reaction as they facilitate the diffusion of isobutene while inhibiting the formation of larger dimer byproducts. nih.gov

Table 2: Catalytic Performance of Parent and NaOH-Treated ZSM-22 in this compound Skeletal Isomerization at 400°C

CatalystThis compound Conversion at 0.5 h (%)This compound Conversion at 10 h (%)Isobutene Yield (approx. %)
ZSM-22-P787029 (at 0.5 h) to 38 (at 10 h)
NaOH-Treated ZSM-22Lower than ZSM-22-PLower than ZSM-22-P~40

Data from evaluations performed at atmospheric pressure and a WHSV of 14 h⁻¹. nih.gov

Furthermore, a comparison between Al-ZSM-22 and Fe-ZSM-22 revealed that Al-ZSM-22 demonstrates higher activity in the transformation of this compound, whereas Fe-ZSM-22 exhibits higher selectivity towards isobutene. abo.fi

SAPO-11 (AEL): Silicoaluminophosphate-11 (SAPO-11) is another effective catalyst for isomerization reactions. While specific data for this compound isomerization is limited in the provided search results, its performance in the hydroisomerization of n-alkanes underscores its potential. For instance, in the hydroisomerization of n-hexadecane, a Pt/SAPO-11 catalyst maintained a conversion rate and selectivity to iso-hexadecane above 80% for over 60 hours. mdpi.com Acid modification of SAPO-11 with citric acid or nitric acid has been shown to increase its total acid content and improve its catalytic activity in isomerization reactions. repec.org

ZSM-35 (FER): Ferrierite (FER), the framework structure of ZSM-35, is recognized as a superior zeolite for the skeletal isomerization of this compound, largely due to its optimal pore size. acs.org Under optimized conditions of 410°C and a weight hourly space velocity (WHSV) of 5 h⁻¹, a ZSM-35 catalyst can achieve an isobutene yield of 33–43 wt% with a selectivity higher than 90% after 15 hours on stream. acs.org

HZSM-5: While HZSM-5 is a versatile zeolite catalyst, its application in this compound conversion often leads to oligomerization and cracking reactions, which compete with the desired isomerization. mdpi.comresearchgate.net The incorporation of zinc onto HZSM-5 can selectively deactivate strong acid sites, thereby reducing these undesirable secondary reactions and potentially enhancing selectivity towards isomerization products. mdpi.com

Palladium-based catalysts are known for their activity in both hydrogenation and isomerization of olefins. The selectivity of these catalysts can be tuned by forming bimetallic nanoparticles with other metals, such as gold. In the context of 1,3-butadiene (B125203) hydrogenation, this compound isomerization is a significant parallel reaction pathway. cardiff.ac.ukacs.org

The presence of residual species from the catalyst synthesis, such as sulfur, can profoundly enhance this compound isomerization by reducing the hydrogen concentration at the nanoparticle surface. cardiff.ac.ukacs.org Conversely, the polyvinylpyrrolidone (B124986) (PVP) ligand, often used as a stabilizer, has a minimal impact on the isomerization pathway. cardiff.ac.ukacs.org The particle size of palladium also plays a crucial role; the isomerization of this compound shows a weak dependence on particle size, while hydrogenation is preferred on larger Pd nanoparticles (>4 nm). nih.gov

Mechanistic Studies of this compound Isomerization

Understanding the reaction mechanism at a molecular level is essential for the rational design of more efficient and selective catalysts.

The skeletal isomerization of this compound over zeolites can proceed through different mechanistic pathways, with the monomolecular route being of particular interest for maximizing isobutene selectivity.

On Zeolites: Quantum chemical analysis of the skeletal isomerization of this compound over Ferrierite (H-FER) indicates a monomolecular mechanism. This pathway involves the transformation of adsorbed this compound through a series of intermediates, including a secondary linear butoxide, a primary isobutoxide, and a tert-butyl cation. acs.org The initial step is the protonation of adsorbed this compound to form a 2-butoxide intermediate. acs.org This is followed by the transformation of the 2-butoxide to an isobutoxide intermediate via a cyclo-propyl carbenium ion transition state. acs.org Subsequent 1,2-hydride shift leads to the formation of a tert-butyl cation, which then deprotonates to yield adsorbed isobutene. acs.org

The debate between a monomolecular and a bimolecular mechanism is ongoing. While some studies suggest a bimolecular mechanism involving dimerization and subsequent cracking on fresh Ferrierite catalysts, the high isobutene yield and selectivity observed under certain conditions are attributed to a monomolecular reaction pathway. nih.govacs.org This is particularly evident on catalysts with decreased external Brønsted acid site density. nih.gov

In the context of this compound polymerization catalyzed by homogeneous single-site catalysts, the isomerization of 2,this compound units has been investigated. Two primary mechanisms have been proposed: a stepwise mechanism and a concerted mechanism. The stepwise mechanism involves a sequence of β-H transfer to the metal, formation of a double bond at the chain end, rotation of the olefin, and re-insertion into the metal-hydrogen bond. nih.gov In contrast, the concerted mechanism involves a single transition state and directly produces the isomerized unit. nih.gov

Bimolecular Isomerization Mechanisms

The isomerization of n-butene can proceed through a bimolecular mechanism, which involves the participation of two butene molecules in a multi-step process. This pathway is characterized by successive oligomerization, isomerization, and cracking reactions. ifpenergiesnouvelles.frresearchgate.net With fresh catalysts such as medium pore size zeolites (like H-FER and H-MFI) and alumina, isobutene, along with propene and pentenes, are observed as primary products. ifpenergiesnouvelles.frresearchgate.net The simultaneous formation of these products is a strong indicator of the bimolecular mechanism, as the cracking of a butene dimer (an octene intermediate) is required to produce C3 and C5 olefins. ifpenergiesnouvelles.fr

This mechanism involves the following key steps:

Dimerization: Two n-butene molecules react to form an octene intermediate.

Skeletal Isomerization: The C8 intermediate undergoes a structural rearrangement.

Cracking: The isomerized C8 intermediate cracks to yield the final products, such as isobutene and other olefins like propene and pentenes. ifpenergiesnouvelles.fr

Adsorption of this compound on Active Sites
π-Complex Formation with ZSM-5

In the context of modified ZSM-5 zeolites, a specific mode of adsorption involves the formation of a π-complex. On In-modified ZSM-5 catalysts, the oligomerization of n-butene, a key step in some transformation pathways, can proceed on InO+ sites through the formation of an n-butene π-complex. acs.org This interaction involves the sharing of electrons between the π-orbital of the this compound double bond and empty orbitals of the metal cation site on the zeolite, effectively anchoring the molecule to the catalyst and activating it for subsequent reaction steps. acs.org

Surface Chemical Reactions to Isomers (e.g., trans- and cis-2-Butene)

Following adsorption, the this compound molecule undergoes a chemical transformation on the catalyst surface to form its isomers. This is a key step in the catalytic cycle and is often considered the rate-determining step. rsc.org The reaction involves the rearrangement of the double bond from the terminal position (in this compound) to the internal position, resulting in the formation of trans-2-butene and cis-2-butene. rsc.org These isomers have different spatial arrangements of the methyl groups around the double bond: on opposite sides for the trans isomer and on the same side for the cis isomer. libretexts.org Due to less steric crowding, trans-2-butene is generally more stable than cis-2-butene. quora.com The conversion between these isomers can be facilitated by catalysts, often through the breaking and reforming of the double bond under the influence of heat or acid catalysts. digipac.ca

Desorption of Isomerized Products

The final step in the catalytic cycle is the desorption of the newly formed isomerized products, trans-2-butene and cis-2-butene, from the active sites of the catalyst. rsc.org This releases the products into the gas phase and regenerates the active sites, allowing them to participate in further catalytic cycles. The energy required for desorption can be quantified using techniques like Temperature-Programmed Desorption (TPD). Studies on a Platinum (Pt(111)) surface show that chemisorbed this compound desorbs at temperatures dependent on surface coverage, with corresponding activation energies.

Table 1: Desorption Temperatures and Activation Energies for this compound on Various Surfaces princeton.edu
SurfaceCoverageDesorption Peak Temperature (K)Activation Energy for Desorption (kcal/mol)
Pt(111)Low Coverage288Not Specified
Monolayer27016.5
(2 × 2) Pt-Sn AlloyLow Coverage26816.5
Monolayer25615.5
(√3 × √3)R30° Pt-Sn AlloyLow Coverage22213.5
Monolayer20212.0
Role of Adsorbed Species in Isomerization

The presence of various adsorbed species on the catalyst surface can profoundly modulate the isomerization pathways of this compound. acs.org Residual additives from catalyst synthesis, such as sulfur, can co-adsorb on the catalyst surface and compete with hydrogen for active sites. acs.orgscispace.com This competition can lower the local concentration of surface hydrides, which in turn suppresses both isomerization and overhydrogenation pathways. acs.org Removing these residual species, for example by washing the catalyst, can significantly increase the surface hydrogen concentration, thereby enhancing the rates of both isomerization and hydrogenation. acs.org This demonstrates that the chemical environment at the catalyst surface, dictated by all adsorbed species, plays a critical role in directing reaction selectivity. acs.org

Influence of Stabilizing Ligands (e.g., PVP)

Stabilizing ligands, such as polyvinylpyrrolidone (PVP), are often used in the synthesis of nanoparticle catalysts to control their size and prevent agglomeration. scispace.comtue.nl When these catalysts are used for reactions like this compound isomerization, the residual PVP can influence the catalytic process. However, studies have shown that the PVP ligand has a minimal impact on the this compound isomerization pathway itself. acs.orgscispace.com While it can induce strong polarized signals in parahydrogen-induced polarization (PHIP) NMR analysis, likely due to restricted proton migration, its effect on the intrinsic catalytic activity for isomerization is not significant compared to other adsorbed species like sulfur. acs.orgscispace.com

Impact of Residual Additives (e.g., Sulfur)

Residual additives, such as sulfur compounds, can significantly influence the catalytic reactions of this compound by acting as either poisons or selectivity modifiers. rsc.org While often considered catalyst poisons, sulfur compounds can, in some instances, enhance catalytic performance. rsc.org The presence of sulfur can alter the properties of the catalyst's active sites. For example, in processes involving metal-containing zeolites, sulfidation can decrease the strength of strong acid sites. dtu.dk This modification can be beneficial as strong acid sites tend to promote undesirable side reactions like cracking and dimerization, leading to faster catalyst deactivation through coke formation. dtu.dkacs.org

In the context of olefin transformations, the presence of hydrogen sulfide (B99878) (H₂S) and organic sulfur compounds has been shown to inhibit hydrogenation reactions. rsc.org This inhibition of hydrogenation can consequently lead to a higher yield of isomerization products. rsc.org For instance, in the hydroconversion of 1-hexene (B165129) (an olefin similar to this compound) over a sulfided CoMo/Al₂O₃ catalyst, sulfur compounds were found to suppress the hydrogenation of the olefin and its isomers. rsc.org The effect of sulfur is concentration-dependent; for example, the saturation rate of 1-hexene was observed to increase sharply only when H₂S content dropped below a certain threshold (100 μg g⁻¹ S). rsc.org Therefore, residual sulfur in feedstock can modify the selectivity of this compound conversion, favoring isomerization over saturation, by selectively poisoning hydrogenation sites.

Skeletal Isomerization of this compound over Ferrierite

The skeletal isomerization of this compound to isobutene is a reaction of significant industrial interest, often catalyzed by zeolites. Ferrierite (FER), a medium-pore zeolite, has been identified as a superior catalyst for this reaction due to its unique pore structure. acs.orgresearchgate.net Ferrierite possesses a two-dimensional channel system with intersecting 10-ring (10-R; 4.2 Å × 5.4 Å) and 8-ring (8-R; 3.5 Å × 4.8 Å) channels. acs.orgnih.gov This specific topology is crucial for promoting the desired isomerization while suppressing side reactions. acs.org The mechanism, however, is complex, with ongoing debate about whether the reaction occurs within the zeolite pores or at the pore mouth, a concept known as "pore mouth catalysis". researchgate.netresearchgate.net

Dimerization, Skeletal Isomerization, and Selective Cracking Route

The conversion of this compound over ferrierite involves several competing reaction pathways. The primary routes are skeletal isomerization to isobutene, dimerization to C₈ olefins, and cracking to lighter products like propylene (B89431) (C₃). acs.org The distribution of products is highly dependent on the nature of the active sites and the time on stream (TOS).

Initially, at the start of the reaction, dimerization and cracking are more prevalent. acs.orgacs.org These reactions are typically catalyzed by the strongest Brønsted acid sites on the zeolite. acs.org However, as the reaction proceeds, these strong acid sites are preferentially poisoned by the formation of carbonaceous deposits, or "coke". acs.org This leads to a significant decrease in the yields of dimerization and cracking products. During the optimal performance phase of the catalyst (e.g., TOS = 24–100 h), the amount of these byproducts can become negligible (<5%), while the yield of the desired isobutene plateaus at a maximum value, which can be as high as 41%. acs.org The reaction network can be summarized by a bimolecular mechanism, which is dominant at the beginning of the reaction and involves the formation and subsequent cracking of C₈ dimers to produce isobutene. acs.org

Shape Selectivity and Pore Size Effects

The exceptional performance of ferrierite in this compound isomerization is largely attributed to shape selectivity and its specific pore dimensions. acs.orgresearchgate.net The 10-ring channels are considered to be of the ideal size (kinetic diameter ≈ 4.7 Å) to facilitate the desired isomerization reaction while sterically hindering the transition states required for side reactions like oligomerization. acs.org In contrast, zeolites with smaller 8-ring channels (≈ 3.4 Å) are too narrow for the reactant molecules to enter effectively, and those with larger 12-ring channels (≈ 7.4 Å) are too spacious, leading to excessive side reactions and lower isobutene selectivity. acs.org

Recent research suggests a more nuanced role for the pore structure. It has been observed that during the reaction, carbonaceous deposits form and block the majority of the micropores within the first 24 hours. nih.govmiddlebury.edu Despite this blockage, the catalyst's activity and isobutene yield continue to increase for up to 100 hours. middlebury.edu This has led to the hypothesis that the crucial role of the FER pore size is not traditional shape selectivity based on reactant/product diffusion, but rather the immobilization of catalytically active carbonaceous deposits at the pore mouths. researchgate.netmiddlebury.edu These deposits, trapped and activated by the pore mouth's geometry, create a sterically confined environment that is highly selective for isomerization. acs.org

Catalyst Deactivation and Regeneration in Isomerization

Deactivation of the ferrierite catalyst is a critical aspect of the process. The primary cause of deactivation is the formation of coke, which blocks access to active sites. researchgate.netosti.gov The reactivity profile over time can be divided into three stages: startup, optimal performance, and deactivation. acs.org During the initial startup period (the first ~24 hours), coke begins to form, poisoning the strongest acid sites responsible for unwanted side reactions. acs.orgacs.org This initial coking paradoxically improves isobutene selectivity.

The catalyst then enters a period of optimal, stable performance that can last for over 80 hours. acs.orgnih.gov Eventually, continued coke deposition leads to the final deactivation stage, where the yield of isobutene steadily declines. acs.org Studies have shown that after 24 hours on stream, up to 98% of the micropores can be blocked by these carbonaceous deposits. nih.gov

Regeneration of the catalyst is typically achieved through oxidative treatment to burn off the coke. However, it has been noted that incomplete oxidative regeneration can leave behind residual coke species that have activating properties for the isomerization reaction. acs.org Modifying the catalyst morphology, such as by creating "finned ferrierite" where protrusions on the crystal surface improve mass transport, has been shown to enhance catalyst lifetime by a factor of three. nih.gov

Kinetic Modeling of this compound Isomerization

Developing accurate kinetic models is essential for understanding reaction mechanisms and for the design and optimization of reactors for this compound isomerization. The modeling process is challenging due to the complexity of the reaction network, which includes isomerization, oligomerization, and cracking, as well as the interdependent phenomena of catalyst deactivation and diffusion limitations within the catalyst pores. ehu.eus

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Kinetic Models

Adsorption: Reactant molecules (this compound) adsorb onto the active sites of the catalyst. rsc.org

Surface Reaction: The adsorbed species undergo chemical transformation on the catalyst surface to form adsorbed products (e.g., cis-2-butene and trans-2-butene). rsc.orgyoutube.com

Desorption: The adsorbed product molecules desorb from the active sites, making them available for the next reaction cycle. rsc.org

In applying the LHHW model, one of these steps is typically assumed to be the rate-determining step, while the other steps are considered to be in quasi-equilibrium. rsc.orgyoutube.com For the isomerization of this compound over a magnesium oxide (MgO) catalyst, a study found that an LHHW model where the surface reaction was the rate-determining step provided the best agreement with experimental data. rsc.org The resulting kinetic model was able to predict reaction rates with a percentage error of less than 5% under the studied conditions. rsc.org Such models provide a powerful tool for quantifying the influence of operating conditions on reaction performance.

Microkinetic Studies

Microkinetic studies are employed to investigate the complex reaction networks of this compound catalysis. acs.org These studies utilize computational software, such as MKMCXX, to simulate the effects of various reaction conditions on the distribution of products. acs.org The parameters for these kinetic simulations, including reaction energy barriers and frequencies, are typically derived from density functional theory (DFT) calculations. acs.org

This compound Cracking

Catalytic Cracking of this compound in HZSM-5 Zeolite

The catalytic cracking of this compound over HZSM-5 zeolite is a process that transforms it into more valuable, smaller olefins such as ethylene (B1197577) and propylene. The process is significantly influenced by reaction conditions like temperature and pressure. chemrxiv.org Higher pressures tend to favor oligomerization reactions, leading to the accumulation of larger molecules within the zeolite, while higher temperatures promote the cracking of these oligomers into lighter products. chemrxiv.org

The entire catalytic cycle begins with the interaction of this compound with the Brønsted acid sites of the zeolite. acs.org This interaction leads to the formation of a key intermediate, a 2-butoxide, which is the starting point for the various subsequent reaction pathways. acs.org The transformation from this compound to this 2-butoxide intermediate involves overcoming an energy barrier of 0.59 eV. acs.org From this intermediate, the reaction can proceed through isomerization, dimerization-cracking, or aromatization pathways. acs.org

Reaction Mechanisms in Catalytic Cracking

Isomerization is a critical initial step in the catalytic cracking of this compound. After the formation of the 2-butoxide intermediate from this compound, double bond isomerization occurs to form 2-butene (B3427860) isomers (cis- and trans-2-butene). acs.orgrsc.org This transformation can proceed through two primary mechanisms within the H-ZSM-5 zeolite framework. rsc.org

Stepwise Mechanism: This pathway is mediated by the 2-butoxide intermediate. rsc.org

Concerted Mechanism: This involves a simultaneous protonation of the double bond by the zeolite's Brønsted acid site and the abstraction of a hydrogen atom by a zeolite oxygen atom. rsc.org

DFT-based microkinetic simulations have shown that both the concerted and the 2-butoxide mediated stepwise mechanisms contribute comparably to the formation of 2-butenes. rsc.org Skeletal isomerization to form isobutene has a much higher activation barrier and is generally not observed in the temperature range of 450–500 K. rsc.org

Table 1: Key Isomerization Reactions of this compound

Reactant Primary Products Catalyst/Environment

Following isomerization, the butene isomers can undergo dimerization (a form of oligomerization) to form C8 intermediates. researchgate.net These larger molecules are then susceptible to cracking, a process that breaks their carbon-carbon bonds to yield lighter, more valuable olefins. chemrxiv.orgresearchgate.net This dimerization-cracking sequence is a central pathway for the production of propylene from butene.

The C8 intermediates can undergo β-scission, a type of cracking reaction, to form a variety of smaller olefins. For example, the cracking of a C8 intermediate can yield propylene and a C5 fragment, or two molecules of butene. The specific products depend on the structure of the C8 intermediate and the cracking pathway taken.

Table 2: Example of Dimerization-Cracking Pathway

Intermediate Reactant Key Process Primary Products

Aromatization is typically a secondary process that occurs during the catalytic cracking of this compound. The light olefins, such as butenes and propylene, produced from the primary cracking reactions can undergo a series of subsequent reactions to form aromatic compounds like benzene (B151609) and toluene. researchgate.net

The mechanism involves the continued oligomerization of these light alkenes to form larger intermediates, which then undergo cyclization and hydrogen transfer reactions to form aromatic molecules. researchgate.netacs.org For example, C3-C6 alkenes can cyclize and, through hydrogen transfer, form aromatics. researchgate.net This process is a key contributor to coke formation, which can deactivate the catalyst over time. chemrxiv.org

Table 3: Aromatization Pathway from this compound

Precursors Key Processes Aromatic Products

Influence of Acid Site Strength on Butene Conversion

The conversion of this compound over solid acid catalysts is intricately linked to the nature, strength, and concentration of the acid sites. Both Brønsted and Lewis acid sites participate in the catalytic conversion of butenes, directing the reaction towards different pathways such as isomerization, oligomerization, and cracking. mdpi.comacs.orgresearchgate.net The strength of these sites is a critical parameter that often determines the product selectivity.

Weak Brønsted acid sites, such as the silanol (B1196071) nests found in Si-Beta zeolites, are effective for the mutual conversion between linear butene isomers like this compound, cis-2-butene, and trans-2-butene. mdpi.comresearchgate.net However, stronger acid sites are necessary for more complex reactions like skeletal isomerization and oligomerization. mdpi.com For instance, the oligomerization of isobutene proceeds more efficiently on stronger Lewis acid sites, like the framework Ti sites in Ti-Beta zeolites, compared to the weaker Brønsted acidity of silanol nests. mdpi.com

In the context of skeletal isomerization of this compound to isobutene, a reaction of significant industrial interest, weak Brønsted acid sites are considered optimal for achieving high selectivity. acs.org This reaction is often performed over zeolites like H-ferrierite. acs.orgacs.org Strong Brønsted acid sites and Lewis acid sites tend to promote undesirable side reactions, including cracking and dimerization, which reduce the isobutene yield. acs.org The concentration of acid sites also plays a crucial role. On amorphous catalysts, a low concentration of acid sites can suppress oligomerization, which is a bimolecular reaction, thereby favoring the monomolecular skeletal isomerization pathway and leading to higher isobutene selectivity. bohrium.com

The catalytic activity is not static and can evolve during the reaction. In the case of skeletal isomerization over ferrierite, a significant portion of the Brønsted acid sites can be blocked by carbonaceous deposits (coke) within a short time on stream. acs.org Despite this, the catalyst's activity can be maintained or even enhanced for extended periods. This suggests a synergistic relationship between the remaining accessible acid sites and the carbon deposits, where the deposits themselves might play a co-catalytic role. acs.org

The type of acid site—Brønsted versus Lewis—also directs the reaction mechanism. Brønsted acid sites facilitate hydrocarbon conversions through a classic carbenium ion mechanism by donating a proton. mdpi.com Lewis acid sites, on the other hand, act by accepting electrons. mdpi.com The interplay between the strength and density of both types of acid sites is therefore a key factor in tuning the catalytic performance for a desired butene conversion process. For example, on sulfated monoclinic zirconia, both Brønsted and Lewis acids are present, but a clear correlation was found only between the Brønsted acid strength and the activation energy for butane (B89635) isomerization. mdpi.com

The following table summarizes the influence of acid site characteristics on different butene conversion reactions based on findings from various catalytic systems.

Catalyst SystemAcid Site TypeAcid Site StrengthPredominant Butene Conversion ReactionReference
Si-Beta ZeoliteBrønsted (Silanol nests)WeakIsomerization between linear butenes mdpi.comresearchgate.net
Ti-Beta ZeoliteLewis (Framework Ti sites)StrongIsobutene oligomerization mdpi.com
H-FerrieriteBrønstenWeakSkeletal isomerization to isobutene acs.org
H-FerrieriteBrønsted & LewisStrongCracking and dimerization acs.org
Amorphous CatalystsNot specifiedLow ConcentrationSkeletal isomerization to isobutene bohrium.com
Sulfated Monoclinic ZirconiaBrønstedStrongButane isomerization mdpi.com

This compound Polymerization

The polymerization of this compound is a commercially significant process for producing poly(this compound) (PB-1), a thermoplastic polymer with a unique combination of flexibility, creep resistance, and stress crack resistance. The properties of the resulting polymer are highly dependent on the catalyst system employed.

Catalytic Systems for this compound Polymerization

The catalytic polymerization of this compound can be achieved using several distinct families of catalysts, each offering different levels of control over the polymer's molecular weight, stereochemistry, and other properties. The most prominent among these are Ziegler-Natta catalysts, metallocene catalysts, and, more recently, rare earth metal complexes.

Ziegler-Natta (ZN) catalysts are heterogeneous catalytic systems that have been the traditional workhorses for the industrial production of poly(this compound). A typical ZN catalyst consists of a transition metal halide from groups IV-VIII of the periodic table (e.g., titanium tetrachloride, TiCl₄) and a co-catalyst, which is usually an organoaluminum compound (e.g., triethylaluminium, Al(C₂H₅)₃).

The polymerization mechanism involves the coordination of the this compound monomer to the vacant orbital of the transition metal at the active site on the catalyst surface, followed by insertion into the growing polymer chain. The stereochemistry of the resulting polymer is controlled by the structure of the catalyst's active sites. For poly(this compound), the desired isotactic form, which leads to a semi-crystalline material with desirable mechanical properties, is typically produced using ZN catalysts.

The performance of ZN catalysts in this compound polymerization is influenced by several factors, including the specific transition metal and organoaluminum compounds used, their molar ratio, the presence of internal or external electron donors (which can enhance stereoselectivity), and the polymerization conditions (temperature, pressure, and monomer concentration). Different generations of ZN catalysts have been developed to improve activity, stereospecificity, and control over polymer morphology.

Metallocene catalysts represent a more modern class of single-site catalysts for olefin polymerization, offering better control over polymer architecture compared to traditional multi-site ZN catalysts. These catalysts consist of a transition metal atom (typically from Group IV, such as zirconium or titanium) sandwiched between two cyclopentadienyl-type ligands. For polymerization, these metallocene complexes are activated by a co-catalyst, commonly methylaluminoxane (B55162) (MAO) or a borane-based compound.

The well-defined single-site nature of metallocene catalysts allows for the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation. The structure of the metallocene catalyst, particularly the symmetry of the ligands, has a profound impact on the stereochemistry of the resulting poly(this compound).

Within the family of metallocene catalysts, ansa-metallocenes with C₂ symmetry are particularly important for the stereospecific polymerization of α-olefins like this compound. These catalysts feature a bridge (the "ansa" bridge, often a single atom like silicon or an ethylene group) that connects the two cyclopentadienyl-type ligands, locking them into a specific orientation. This rigid, chiral structure provides excellent control over the approach of the incoming monomer, leading to highly isotactic polymers.

For example, C₂-symmetric zirconocene (B1252598) catalysts, when activated with MAO, can produce highly isotactic poly(this compound) with high melting points and degrees of crystallinity. The stereocontrol arises from the chiral environment of the active site, which forces the incoming this compound monomer to adopt a specific orientation before insertion into the polymer chain. The nature of the substituents on the cyclopentadienyl (B1206354) rings and the type of ansa-bridge can be systematically varied to fine-tune the catalyst's activity and the properties of the resulting polymer.

The table below compares general features of Ziegler-Natta and Metallocene catalysts in this compound polymerization.

FeatureZiegler-Natta CatalystsMetallocene Catalysts
Nature Heterogeneous, multi-siteHomogeneous, single-site
Composition Transition metal halide + Organoaluminum co-catalystMetallocene complex + Co-catalyst (e.g., MAO)
Polymer MWD BroadNarrow
Stereocontrol Good, often enhanced by electron donorsExcellent, controlled by ligand symmetry (e.g., C₂-symmetric ansa-metallocenes)
Co-catalyst Typically trialkylaluminiumTypically MAO or borates

More recently, complexes based on rare earth metals (such as scandium, yttrium, and the lanthanides) have emerged as highly active and versatile catalysts for the polymerization of olefins, including this compound. These catalysts often exhibit unique properties, such as high activity and the ability to polymerize a wide range of monomers.

The catalytic activity of rare earth metal complexes is attributed to the large ionic radii and high coordination numbers of the central metal ions, which can influence the coordination and insertion of the monomer. The ligand environment around the rare earth metal is crucial for stabilizing the active species and controlling the polymerization process. By modifying the ligands, it is possible to influence the catalyst's activity, stability, and the properties of the resulting polymer. Research in this area is ongoing, exploring the potential of these catalysts to produce novel poly(this compound) materials with tailored properties.

Metallocene Catalysts

Mechanistic Aspects of this compound Polymerization

The polymerization of this compound is a complex process involving several competing and sequential mechanistic steps that define the microstructure and molecular weight of the final poly(this compound).

Regioselectivity in this compound polymerization refers to the orientation in which the monomer unit is inserted into the growing polymer chain. The predominant insertion mode is the 1,2-insertion (or primary insertion), where the methylene (B1212753) group of the this compound molecule bonds to the transition metal center, leading to a primary growing chain.

However, regioerrors can occur in the form of 2,1-insertions (or secondary insertions), where the methine carbon of the this compound bonds to the metal center. nih.govfrontiersin.org This creates a more sterically hindered secondary growing chain. A key distinction between the polymerization of this compound and propylene is the fate of these 2,1-units. In isotactic poly(this compound) (iPB), 2,1-units have been identified exclusively at the chain ends, whereas in polypropylene (B1209903), they can be found within the main polymer chain. nih.govfrontiersin.org

Furthermore, the microstructure of iPB is characterized by the absence of 3,1-units, which can be present in polypropylene as a result of 2,1-unit isomerization. Instead, in this compound polymerization, the isomerization of a 2,1-unit leads to the formation of 4,1-units. nih.govfrontiersin.org

Insertion TypeDescriptionLocation in Poly(this compound)
1,2-insertion "Head-to-tail" addition, forms a primary growing chain.Main polymer chain
2,1-insertion "Head-to-head" addition, forms a secondary growing chain.Exclusively at chain ends nih.govfrontiersin.org
3,1-unit Isomerization product from a 2,1-unit.Not observed nih.govfrontiersin.org
4,1-unit Isomerization product from a 2,1-unit.Detected in the polymer nih.govfrontiersin.org

Stereoselectivity refers to the control over the spatial arrangement of the ethyl side groups along the polymer backbone, which determines the tacticity of the polymer. Ziegler-Natta catalysts, particularly modern supported versions, are renowned for their ability to produce highly stereoregular polymers. wikipedia.orglibretexts.org In the case of this compound, isotactic poly(this compound) is the most commercially significant form, characterized by the ethyl groups being located on the same side of the polymer backbone. nih.gov This regular structure allows the polymer chains to pack into a crystalline lattice, imparting desirable mechanical properties. The stereocontrol is dictated by the chiral environment of the catalyst's active site, which forces a specific orientation (enantioface) of the incoming monomer during the insertion step.

Following a rare 2,1-regioerror, the resulting secondary metal-alkyl is unstable and can undergo isomerization to form a more stable primary alkyl, which manifests as a 4,1-unit in the polymer. The exact mechanism of this transformation remains a subject of investigation, with two primary pathways proposed. nih.govfrontiersin.org

Stepwise Mechanism : This pathway involves a sequence of distinct chemical steps. It begins with a β-hydride transfer from the growing chain to the metal center, forming a metal-hydride and a chain with a terminal double bond. This is followed by rotation of the olefin and subsequent re-insertion into the metal-hydride bond. This process would initially form a 3,1-unit intermediate, which would then undergo another sequence of β-H transfer and re-insertion to yield the final 4,1-unit. nih.gov

Concerted Mechanism : An alternative proposal is a concerted mechanism where the transformation from the 2,1-unit to the 4,1-unit occurs through a single transition state, without the formation of a discrete 3,1-intermediate. nih.govfrontiersin.org The fact that 3,1-units are not detected in iPB lends support to either a concerted mechanism or a stepwise process where the transformation of the 3,1-intermediate is extremely rapid. nih.gov

The final molecular weight of the poly(this compound) is determined by the competition between the chain propagation rate and the rates of chain termination or transfer reactions. Regioirregular 2,1-insertions play a critical role in this balance. nih.gov The insertion of a monomer into the sterically hindered secondary growing chain formed after a 2,1-insertion is significantly slower than propagation from a primary chain. This creates a "dormant site" and increases the likelihood of a chain termination reaction occurring before the next monomer can be added. nih.gov

Consequently, there is a preference for chain termination to occur from a secondary growing chain rather than propagation. frontiersin.org This phenomenon helps to explain why certain metallocene catalysts that are effective for producing high molecular weight polypropylene yield iPB with a much lower molecular weight. nih.gov Once a 2,1-unit is inserted, the chain's fate is typically either termination or isomerization to a 4,1-unit, which regenerates a primary alkyl group from which propagation can efficiently resume. nih.gov

β-Hydride transfer is a primary mechanism for chain termination in Ziegler-Natta polymerization. wikipedia.org This process involves the transfer of a hydrogen atom from the carbon atom beta to the metal center, leading to the release of the polymer chain with a terminal double bond and the formation of a metal-hydride species. Two main pathways for this transfer exist:

β-Hydride Elimination (BHE) : The β-hydrogen is transferred directly from the growing polymer chain to the metal center. nih.gov

β-Hydride Transfer to Monomer (BHT) : The β-hydrogen is transferred from the growing chain to a coordinated monomer molecule. nih.govacs.org

Computational studies suggest that for some catalyst systems, the transfer of the β-hydrogen to the monomer has a noticeably smaller activation barrier, making it a preferred termination pathway. acs.org These termination events compete directly with the chain propagation reaction and are a key factor in controlling the molecular weight of the resulting polymer.

Competition between Propagation and Termination Reactions
Transfer to Aluminum

Chain transfer to an aluminum co-catalyst is a significant chain termination mechanism in the polymerization of this compound, particularly with Ziegler-Natta and metallocene catalyst systems. acs.orgresearchgate.net This process involves the transfer of the growing polymer chain from the transition metal center of the catalyst to the aluminum alkyl co-catalyst, such as triethylaluminum (B1256330) (TEA) or triisobutylaluminum (B85569) (TIBA). mdpi.com The result of this transfer is a polymer chain with a saturated end group and an alkylaluminum species with the polymer chain attached, which can then be hydrolyzed to the final saturated polymer chain. mdpi.comcmu.edu

The efficiency of chain transfer to aluminum can be influenced by the structure of the alkylaluminum compound. mdpi.com For instance, studies on ethylene polymerization with metallocene catalysts have shown that the rate of chain transfer is more efficient with the Al-Et bond in TEA compared to the Al-iBu bond in TIBA. mdpi.com This difference in reactivity affects the molecular weight of the resulting polymer, with higher concentrations of TEA leading to a decrease in molecular weight due to more frequent chain transfer events. mdpi.com In the context of ethylene/1-hexene copolymerization, it has been observed that the total number of active centers can decrease with an increasing amount of TIBA in the cocatalyst mixture. nih.gov

The general mechanism for chain transfer to an aluminum alkyl (represented as AlR₃) can be depicted as follows:

[Catalyst-Polymer] + AlR₃ → [Catalyst-R] + Polymer-AlR₂

This reaction effectively terminates the growth of one polymer chain and prepares the catalyst for the initiation of a new chain. acs.org The nature of the active sites on the catalyst can also play a role in the reactivity of chain transfer to the aluminum co-catalyst. cmu.edu Research has indicated that in multi-site Ziegler-Natta catalysts, the transfer reaction with AlEt₃ proceeds with higher reactivity on active sites that produce polymers with lower molecular weights. cmu.edu

Transfer to Vinylidene End Groups

The formation of vinylidene end groups is a possible chain termination pathway in the polymerization of this compound, particularly with certain metallocene catalysts. acs.org This termination occurs after a 1,2-insertion of a this compound monomer, followed by a β-hydride elimination from the methine group of the incorporated this compound unit. This process results in a polymer chain with a terminal double bond where the two hydrogens are on the same carbon atom (a vinylidene group).

In the context of ethylene-1-butene copolymerization using a specific rac-(dimethylsilyl)bis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride catalyst, it was found that the unsaturated end groups were almost exclusively vinylidene and trisubstituted double bonds. acs.org These were formed predominantly from propagating chains that had a this compound unit at the terminating end. acs.org The ratio of vinylidene to trisubstituted end groups was approximately 3:1 in this specific system. acs.org

However, the prevalence of vinylidene end groups is highly dependent on the catalyst system and polymerization conditions. In some instances of ethylene polymerization with different metallocene catalysts, vinylidene groups were either not detected or observed in very small quantities, with vinyl groups being the predominant unsaturated end group. sci-hub.se The formation of vinylidene groups is often in competition with other chain transfer reactions, such as β-hydride transfer to the monomer or to the metal center, which would lead to vinyl end groups. cmu.edu

The general representation of the formation of a vinylidene end group after a this compound insertion is as follows:

[Catalyst]-CH₂-CH(CH₂CH₃)-Polymer → [Catalyst]-H + CH₂=C(CH₂CH₃)-Polymer

This reaction is a form of β-hydride elimination and is a key factor in controlling the molecular weight and microstructure of the resulting poly(this compound).

β-Alkyl Transfer

β-Alkyl transfer, more commonly referred to as β-alkyl elimination, is a less frequent but mechanistically significant chain termination or transfer reaction in olefin polymerization. wikipedia.orgrsc.org This reaction involves the transfer of an alkyl group from the β-carbon of the growing polymer chain to the metal center of the catalyst. wikipedia.org For this to occur, the metal center must have an open coordination site cis to the alkyl group. nih.gov

While β-hydride elimination is generally more common and thermodynamically favored in olefin polymerization, β-alkyl elimination can become a notable pathway under specific conditions, particularly with sterically crowded catalysts. rsc.orgnih.gov For example, in propylene polymerization using sterically demanding catalysts like (Cp)₂M (where Cp = η⁵-C₅Me₅; M = Zr, Hf), β-methyl elimination becomes the dominant chain-termination route. rsc.org The steric repulsion between the bulky Cp* ligand and the methyl group on the growing chain raises the energy barrier for β-hydride elimination, making β-methyl elimination kinetically more favorable. rsc.org

In the context of this compound polymerization, the growing polymer chain would have an ethyl group at the β-position after a 1,2-insertion. A β-ethyl elimination would involve the transfer of this ethyl group to the metal center, leading to the formation of a metal-ethyl species and a polymer chain with a terminal vinyl group.

The general mechanism can be illustrated as:

[Catalyst]-CH₂-CH(CH₂CH₃)-Polymer → [Catalyst]-CH₂CH₃ + CH₂=CH-Polymer

This process is a C-C bond cleavage reaction and is of fundamental interest in organometallic chemistry. google.com While less common than β-hydride transfer, its occurrence can influence the molecular weight and end-group distribution of the resulting polymer. The likelihood of β-alkyl elimination is increased with more electron-deficient metal centers. nih.gov

Impact of Regioerrors on Polymerization Kinetics

Regioerrors, specifically 2,1-insertions of this compound into the growing polymer chain, have a profound impact on the polymerization kinetics. wikipedia.org Unlike the typical 1,2-insertion, a 2,1-insertion results in a secondary growing chain, which is sterically more hindered. wikipedia.org Computational studies using Density Functional Theory (DFT) have shown that after a 2,1-insertion of a this compound unit, chain termination is strongly favored over chain propagation. wikipedia.org

This preference for termination after a regioerror leads to the production of isotactic poly(this compound) (iPB) with a lower molecular weight, a phenomenon observed with certain ansa-metallocene systems. wikipedia.org The steric hindrance created by the ethyl group on the secondary carbon of the growing chain destabilizes the transition state for the subsequent monomer insertion, while stabilizing the transition state for termination reactions like β-hydride transfer. wikipedia.org

The impact of this secondary chain on regioselectivity is also more pronounced for this compound compared to propylene. wikipedia.org While a secondary chain in propylene polymerization leads to a decrease in regioselectivity of 1.8 kcal/mol, for this compound, this decrease is more significant at 2.2 kcal/mol. wikipedia.org

Furthermore, the 2,1-inserted units in poly(this compound) are typically found only at the chain ends and not within the main polymer chain. wikipedia.org These regioirregular units can undergo isomerization to form more thermodynamically stable 4,1-units. wikipedia.orgresearchgate.net This isomerization is proposed to occur through a stepwise mechanism involving a β-H transfer to the metal, formation of a double bond at the chain end, rotation, and re-insertion into the metal-hydrogen bond. wikipedia.org

The key kinetic consequences of regioerrors in this compound polymerization are:

A significant increase in the rate of chain termination relative to propagation.

The potential for isomerization of the terminal regioirregular units.

Copolymerization of this compound

Ethylene-1-Butene Copolymerization

The copolymerization of ethylene and this compound is a commercially significant process for the production of linear low-density polyethylene (B3416737) (LLDPE). wikipedia.org This copolymerization is typically carried out using Ziegler-Natta or metallocene catalysts. researchgate.netacs.org The incorporation of this compound as a comonomer introduces short-chain branches (ethyl groups) into the polyethylene backbone, which disrupts the crystalline structure, leading to a lower density and modified mechanical properties compared to high-density polyethylene (HDPE). researchgate.net

In this copolymerization, ethylene is generally much more reactive than this compound. wikipedia.org The relative concentrations of the two monomers in the polymerization medium are therefore crucial in determining the composition and microstructure of the final copolymer. wikipedia.org The properties of the resulting poly(ethylene-co-1-butene) are highly dependent on the amount of this compound incorporated and the distribution of the ethyl branches along the polymer chain.

Engineering Poly(ethylene-co-1-butene) through Modulating Active Species by Alkylaluminum

The alkylaluminum co-catalyst plays a crucial role beyond simply activating the Ziegler-Natta catalyst in ethylene/1-butene copolymerization; it can actively modulate the nature of the active species, thereby engineering the final polymer structure. nih.gov In studies using a SiO₂/MgCl₂-supported Ziegler-Natta catalyst, the dosage of the alkylaluminum has been shown to profoundly affect the polymerization kinetics and the short-chain branching distribution (SCBD) of the copolymer. nih.gov

While the total comonomer incorporation may be only slightly affected, the distribution of the this compound units can be significantly altered by the concentration of the alkylaluminum. nih.gov It has been proposed that the alkylaluminum can change the active species from producing statistically random copolymer chains to generating block-like polymer chains. nih.gov These block copolymers consist of segments that are enriched with this compound (C4-enriched) and segments where the this compound units are more scattered. nih.gov

A high dosage of alkylaluminum has been observed to retard the polymerization rate but does not deactivate the catalyst. nih.gov This suggests a complex interaction between the alkylaluminum and the active centers. This modulation of active species by the alkylaluminum provides a method to tailor the SCBD, moving between a statistical and a blocky copolymer structure, which in turn influences the material's properties. nih.gov

The following table summarizes the effect of the Al/Ti molar ratio on the properties of poly(ethylene-co-1-butene) produced in gas-phase copolymerization.

Al/Ti Molar RatioCrystallinity (%)Melting Temperature (Tₘ) (°C)
LowDecreasedDecreased
HighIncreased-

Data compiled from studies on gas-phase ethylene/1-butene copolymerization with Ziegler-Natta catalysts. nih.gov

This ability to engineer the polymer microstructure through the strategic use of alkylaluminum highlights its multifaceted role in catalysis.

Functionalized Poly(this compound) Preparation

A versatile method for preparing functionalized poly(this compound) involves the use of 1,2-polybutadiene (1,2-PB) as a starting material, followed by partial hydrogenation and a subsequent thiol-ene click reaction. nih.govrsc.org The partial hydrogenation of 1,2-PB yields a polymer backbone that is structurally similar to poly(this compound) but retains some carbon-carbon double bonds. rsc.org These remaining double bonds serve as reactive sites for the thiol-ene click reaction.

The thiol-ene reaction is an efficient method for modifying these double bonds under mild conditions and exhibits a broad substrate scope with good tolerance to various functionalities. nih.gov This allows for the incorporation of a wide range of functional groups into the poly(this compound) main chain by selecting appropriate thiol compounds. nih.govrsc.org For example, reactions with 2-mercaptoethanol, 3-chloro-1-propanethiol, phenylmethanethiol, and methyl thioglycolate have shown high functionalization degrees. nih.gov The degree of functionalization can be controlled by adjusting the degree of hydrogenation of the initial 1,2-PB or by the choice of the thiol compound. nih.govrsc.org This method provides a pathway to polar poly(this compound)s with significantly improved surface properties. rsc.org

Building upon the functionalization of poly(this compound) via the thiol-ene reaction, it is possible to introduce poly(ε-caprolactone) (PCL) side chains through ring-opening polymerization (ROP). nih.govrsc.org This is achieved by first using a hydroxyl-containing thiol compound, such as 2-mercaptoethanol, in the thiol-ene reaction to introduce hydroxyl (-OH) functional groups onto the poly(this compound) backbone. rsc.org

These hydroxyl groups then act as macroinitiators for the ROP of ε-caprolactone. rsc.org The polymerization is typically carried out in the presence of a catalyst, such as stannous 2-ethyl-hexanoate, at an elevated temperature. rsc.org This process results in the formation of poly(this compound)-graft-poly(ε-caprolactone) (HPB-g-PCL) copolymers. rsc.org The length of the PCL side chains can be controlled by adjusting the feed ratio of ε-caprolactone to the hydroxyl-functionalized poly(this compound). nih.govrsc.org The incorporation of these polar PCL side chains significantly increases the hydrophilicity of the polymer, as evidenced by a decrease in the water contact angle. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 1 Butene

Density Functional Theory (DFT) Applications to 1-Butene Systems

DFT calculations are widely employed to investigate various aspects of this compound systems, from understanding catalytic processes to predicting molecular reactivity. These studies often utilize advanced basis sets, such as B3LYP/6-311++G(d,p), for accurate gas-phase calculations of butene derivatives. jocpr.comresearchgate.net

DFT is instrumental in unraveling the intricate steps involved in chemical reactions of this compound, providing a detailed understanding of how transformations occur at a molecular level.

Understanding the adsorption behavior of this compound on catalyst surfaces is critical for designing selective catalytic processes. DFT calculations have been used to determine adsorption energies, which indicate the strength of interaction between this compound and a surface.

For instance, DFT studies have shown that the adsorption energy of this compound on a single palladium (Pd) atom anchored on graphene is approximately -1.72 eV. This value is comparable to that of 1,3-butadiene (B125203) adsorption on the same catalyst. fzu.edu.cn On platinum (Pt(111)) surfaces, DFT studies have reported this compound adsorption energies ranging from 72 to 83 kJ/mol. acs.org In the context of selective hydrogenation of 1,3-butadiene, DFT calculations predict that the adsorption energy of this compound on Pd₁Cu₃(111) is significantly lower than on Pd(111), contributing to enhanced selectivity towards this compound. shokubai.org Furthermore, the adsorption of this compound on UiO-66-supported metal catalysts (M-UiO-66, where M = Ni, Co, Cu, Cr) has been characterized using DFT, revealing a correlation between catalytic activity for this compound dimerization and the Gibbs free energy of this compound adsorption. acs.org

Table 1: Representative Adsorption Energies of this compound from DFT Studies

Catalyst SystemAdsorption Energy (Units)Reference
Single Pd atom on graphene-1.72 eV fzu.edu.cn
Pt(111) surface72 - 83 kJ/mol acs.org
Pd₁Cu₃(111) (relative to Pd(111))Significantly lower shokubai.org
UiO-66-supported metal catalystsCorrelates with activity acs.org

DFT is extensively used to calculate reaction energy barriers (activation energies) and heats of reaction, providing insights into the kinetics and thermodynamics of this compound transformations.

For the double bond rearrangement of this compound to cis-2-Butene (B86535) catalyzed by a 3T cluster model of zeolite, DFT calculations predicted an apparent activation barrier of 55.9 kJ/mol, which aligns with experimental observations. sioc-journal.cn In the oxidative dehydrogenation of this compound by [V₃O₇]⁺, DFT calculations indicate a lower intrinsic barrier for the allylic C-H bond activation in this compound (91 units, likely kJ/mol or kcal/mol) compared to propane, explaining its reactivity at thermal energies. hu-berlin.de

Table 2: Representative Reaction Energy Barriers for this compound Transformations from DFT Studies

ReactionCatalyst/SystemActivation Energy (Units)Reference
Skeletal isomerization of this compound (protonation)HZSM-23 zeolite11.2 kcal/mol rsc.org
Skeletal isomerization of this compound (protonation)HZSM-48 zeolite20.1 kcal/mol rsc.org
Double bond rearrangement of this compound to cis-2-ButeneZeolite (3T cluster)55.9 kJ/mol sioc-journal.cn
Oxidative dehydrogenation of this compound[V₃O₇]⁺91 (kJ/mol or kcal/mol) hu-berlin.de
Overall monomolecular isomerization of butene/isobuteneZeolites155 kJ/mol (at 400°C) researchgate.netfrontiersin.org

Transition state (TS) analysis using DFT is crucial for identifying the highest energy point along a reaction pathway, providing detailed structural and energetic information about the activated complex.

For the skeletal isomerization of this compound to isobutene on HZSM-23 and HZSM-48 zeolites, DFT calculations identified specific transition states. These analyses involve optimizing TS structures and confirming them by the presence of a single imaginary frequency in vibrational analysis. rsc.org In the context of this compound polymerization, DFT studies have modeled both stepwise and concerted isomerization mechanisms, supporting the stepwise mechanism as more feasible due to the formation of thermodynamically stable 4,1-units from 3,1-units. nih.gov The structures of transition states for propene and this compound in polymerization show close resemblance. nih.gov Furthermore, DFT has been used to study the epoxidation of cis- and trans-2-Butene by dimethyldioxirane, supporting a spiro transition state geometry. wm.edu

DFT is a powerful tool for calculating molecular descriptors, which are quantitative representations of a molecule's properties and can be used to predict its reactivity and behavior.

For butene derivatives, these descriptors have been calculated using the B3LYP/6-311++G(d,p) level of theory. jocpr.comresearchgate.net While specific values for this compound's global reactivity descriptors were not explicitly detailed in the provided search results, related butene isomers have reported ionization energies: cis-2-Butene has an ionization energy of 9.11 electronvolts (eV), and trans-2-Butene has an ionization energy of 9.10 eV. wikidata.orgwikidata.org High ionization energy generally indicates high stability and chemical inertness, while small ionization energy suggests high reactivity. jocpr.com Absolute hardness and softness are important measures of molecular stability and reactivity. jocpr.com The electrophilicity index quantifies the global electrophilic power of a molecule. jocpr.com

Table 3: Global Reactivity Descriptors for Butene Isomers from DFT Studies

CompoundIonization Energy (eV)Electron Affinity (eV)Molecular Hardness (η)Electrophilicity (ω)Reference
cis-2-Butene9.11Not specifiedNot specifiedNot specified wikidata.org
trans-2-Butene9.10Not specifiedNot specifiedNot specified wikidata.org
Butene derivatives (general)CalculatedCalculatedCalculatedCalculated jocpr.comresearchgate.net

Molecular Descriptors for Butene Derivatives

Local Reactivity Descriptors

Local reactivity descriptors, derived from quantum chemical calculations, are indispensable tools for predicting the most probable sites for chemical reactions within a molecule. For this compound and similar alkene derivatives, these descriptors offer insights into regions susceptible to electrophilic, nucleophilic, or radical attacks. Key local reactivity descriptors include Fukui functions and electrostatic potential (ESP) maps.

Fukui functions (f+, f-, f0) quantify the change in electron density at a given position when the number of electrons in a molecule changes, thereby indicating sites of nucleophilic, electrophilic, or radical attack, respectively. The condensed Fukui function applies this concept to specific atoms within a molecule. Studies on butene derivatives have utilized DFT to calculate these functions, along with global reactivity descriptors such as ionization energy (IP), electron affinity (EA), molecular hardness (η), and electrophilicity (ω), to evaluate their reactivity in the gas phase researchgate.netjocpr.comjocpr.com. These calculations help classify compounds based on their reactivity and predict reactive sites jocpr.comniscpr.res.in.

Computational Studies of Polymerization Mechanistic Aspects

Computational studies, primarily utilizing DFT, have extensively investigated the mechanistic aspects governing the polymerization of this compound, particularly when catalyzed by homogeneous single-site catalysts like C2-symmetric ansa-metallocene systems researchgate.netfrontiersin.orgnih.govnih.gov. These studies aim to understand the factors influencing the microstructure of isotactic poly(this compound) (iPB), including regioselectivity, stereoselectivity, isomerization pathways, and termination reactions.

Regioselectivity and Stereoselectivity in this compound Polymerization

Computational modeling has provided significant insights into the regioselectivity and stereoselectivity of this compound insertions during polymerization. Regioselectivity refers to the orientation of the monomer insertion (e.g., 1,2-insertion or 2,1-insertion), while stereoselectivity determines the spatial arrangement of the repeating units (e.g., isotactic or syndiotactic) researchgate.netfrontiersin.orgnih.gov.

DFT calculations have shown that the stereoselectivity observed in this compound polymerization, particularly with primary growing chains, exhibits a remarkable similarity to that of propene polymerization researchgate.netfrontiersin.orgnih.gov. This congruence supports the concept that stereocontrol primarily arises from the chiral orientation of the growing polymer chain researchgate.net. However, utilizing a secondary growing chain can lead to a substantial loss of stereoselectivity frontiersin.org. Furthermore, DFT calculations emphasize the similarity between propene and this compound concerning regioselectivity, with 1,2-insertions being the favored pathway frontiersin.orgnih.gov.

Table 1 summarizes calculated energy differences for stereoselectivity and regioselectivity in this compound polymerization.

MonomerChainΔE (ΔG)#stereo (kcal/mol)ΔE (ΔG)#regio (kcal/mol)
This compoundPrimary0.1Not explicitly provided, but similar to Propene
This compoundSecondaryApproaching 0Not explicitly provided, but similar to Propene
PropenePrimary4.4Not explicitly provided, but similar to this compound
PropeneSecondary0.6Not explicitly provided, but similar to this compound

Note: Data for ΔE (ΔG)#regio for this compound and Propene are stated to be similar, but specific values are not provided in the snippets for direct comparison in this table. The stereoselectivity values are relative to the favored monomer enantioface transition states frontiersin.orgnih.gov.

Isomerization Pathways during Polymerization

Computational studies have also shed light on isomerization pathways that can occur during this compound polymerization, particularly those leading to the formation of 4,1 units in the iPB main chain researchgate.netfrontiersin.orgnih.gov. The presence of 2,1 units, notably identified at chain ends in iPB samples, can undergo isomerization frontiersin.orgnih.gov.

Two primary mechanisms have been proposed for the isomerization of 2,1 butene units: a stepwise mechanism and a concerted mechanism frontiersin.orgnih.gov. The stepwise mechanism involves a sequence of β-H transfer to the metal center, followed by the formation of a double bond at the chain end, rotation of the olefin, and subsequent re-insertion into the metal-hydrogen bond. This process can lead to a 3,1-unit intermediate, which can then reiterate the steps to yield the 4,1-unit product frontiersin.orgnih.gov. DFT calculations have been used to investigate the energy profiles of these pathways researchgate.net. Additionally, computational studies have modeled the isomerization of this compound itself using palladium(II)-diimine catalysts, indicating that uncatalyzed isomerization is not feasible under typical reaction conditions due to high activation energy nsf.gov.

Termination Reactions in this compound Polymerization

Termination reactions are crucial in determining the molecular weight of the resulting poly(this compound). Computational investigations have analyzed various termination mechanisms, particularly beta-hydride transfer (BHT) to the monomer or to the metal center, occurring after both primary (1,2) and secondary (2,1) insertions of this compound researchgate.netfrontiersin.orgnih.govnih.gov.

A significant finding from DFT studies is that when a this compound regioirregular unit (specifically, a 2,1-insertion) is present in the growing polymer chain, the termination step is highly favored over further propagation nih.gov. This preference for chain termination from a secondary growing chain, as opposed to propagation, elucidates a key reason for the lower molecular weights observed in isotactic poly(this compound) samples produced by ansa-metallocene systems nih.gov. For instance, while propene polymerization by a secondary chain still favors propagation, this compound polymerization under similar conditions dramatically disfavors insertion relative to termination nih.gov.

Table 2 illustrates the calculated energy differences between termination and propagation reactions for propene and this compound.

MonomerChainΔE (ΔG)#T-P (kcal/mol)
PropenePrimary4.4
PropeneSecondary0.6
This compoundPrimary4.6
This compoundSecondary-2.7

Note: Positive values indicate propagation is favored, while negative values indicate termination is favored. Data from nih.gov.

Catalyst Design and Screening via Computational Tools

Computational tools are increasingly employed in the design and screening of catalysts for various chemical processes, including the production of this compound. This approach allows for the prediction of catalytic performance and the identification of optimal catalyst structures and reaction pathways, significantly reducing the need for extensive experimental trials rsc.orgaiche.orgrsc.org.

Prediction of Catalytic Performance for Ethylene (B1197577) Dimerization to this compound

The catalytic dimerization of ethylene to produce this compound is a crucial industrial reaction, and computational studies have been instrumental in understanding and optimizing this process rsc.orgaiche.orgacs.orgrsc.orgresearchgate.net. Density Functional Theory (DFT) is widely used to explore reaction mechanisms, identify rate-determining steps, and predict the activity and selectivity of different catalyst systems rsc.orgrsc.orgresearchgate.netutoronto.ca.

For instance, in the dimerization of ethylene to this compound promoted by Ti(OR′)4/AlR3 catalyst systems, DFT studies have predicted that the Cossee mechanism, proceeding via a titanium-hydride intermediate, has the lowest rate-determining reaction barrier and is more likely to lead to selective dimerization compared to the metallacycle mechanism acs.orgijitee.org.

Table 3 presents predicted Gibbs energy barriers for key elementary steps in ethylene dimerization to this compound on various H-M-DHKUST-1 catalysts.

Catalyst TypeInitiation (Adsorption & Hydrogenation) (kcal/mol)C-C Coupling (kcal/mol)β-Hydride Elimination (kcal/mol)This compound Desorption (kcal/mol)Rate-Determining Step
H-Co-DHKUST-1-High--C-C coupling
H-Ni-DHKUST-1-High--C-C coupling
H-Ru-DHKUST-1-20.9Lowest-C-C coupling
H-Rh-DHKUST-1-21.4LowestHighestC-C coupling
H-Pd-DHKUST-1-High--C-C coupling

Note: "High" indicates it is the highest barrier among the four steps. Specific values for Co, Ni, and Pd were not explicitly detailed in the snippets, but C-C coupling was identified as the rate-determining step rsc.orgrsc.orgresearchgate.net.

Computational screening methods, such as the automated construction of microkinetic models, are also being developed to quickly and accurately screen novel catalysts for reactions like ethylene dimerization to this compound aiche.org. These methods can propose elementary reactions, estimate thermodynamic and kinetic parameters, and identify rate-limiting steps, enabling the plotting of "volcano surfaces" to understand catalytic performance as a function of elemental binding energies aiche.org. Catalytic descriptors, such as the free energies of co-adsorbed hydrogen and ethene, and adsorbed ethyl, have been identified as controlling factors for the Cossee-Arlman mechanism in ethylene dimerization osti.gov.

Descriptors for Reaction Mechanisms in Catalysis

In the context of catalytic reactions involving this compound, particularly in processes like ethylene dimerization to produce this compound, computational studies have identified crucial descriptors for understanding reaction mechanisms. The Cossee-Arlman mechanism is a frequently studied pathway for this dimerization. Key descriptors for this mechanism include the free energies of co-adsorbed hydrogen and ethene, as well as adsorbed ethyl species. Analysis of these descriptors helps in predicting catalytic activity and selectivity.

The rate-limiting steps in such catalytic cycles are often found to be either the carbon-carbon bond forming step (ethene insertion) or the carbon-hydrogen bond breaking step (β-hydride elimination). For instance, in ethylene oligomerization on silica-supported single-site Ga³⁺ catalysts, the lowest barrier step yielding this compound corresponds to a rediscovery of the classic Cossee-Arlman mechanism. Computational studies, such as those on Ni-NU-1000, have shown it to be a highly active catalyst for this compound production.

Multiplicity States and Crossing in Catalyst Clusters

The investigation of multiplicity states and intersystem crossing (ISC) in catalyst clusters is vital for a comprehensive understanding of catalytic processes involving this compound. For example, in the catalytic ethylene dimerization to this compound on H-M-DHKUST-1 clusters (where M represents transition metals such as Cobalt, Nickel, Ruthenium, Rhodium, and Palladium), computational studies comprehensively explore all possible multiplicity states. Due to the antiferromagnetic behavior often exhibited by dimeric metal-based clusters, multiplicity crossing can be observed.

Intersystem crossing has been identified as a critical factor in steering reaction selectivity, influencing whether the reaction favors the formation of this compound over other isomers like 2-butene (B3427860). The ground-state multiplicity on H-M-DHKUST-1 clusters tends to decrease when moving across the same row of 3d transition metals.

Electronic Properties of Catalytic Complexes

The electronic properties of catalytic complexes play a pivotal role in determining their performance and selectivity in reactions involving this compound. Density Functional Theory (DFT) calculations are extensively utilized to gain insights into the electronic structures and bonding characteristics within these complexes.

For example, in the Al₁₃TM₄ intermetallic series (where TM is a transition metal), the isolation of the transition metal site within the complex structure leads to a narrowing of the d-band and a decrease in the adsorption energy of butadiene, which in turn enhances hydrogenation activity. Furthermore, for ethylene oligomerization, the lowest unoccupied molecular orbital (LUMO) energy and the highest natural charge at the nickel center have been correlated with increased catalytic activity. A linear correlation has also been observed between the electronegativity of the primary metal in H-M-DHKUST-1 clusters and the Gibbs energy barrier of the rate-determining step, which is typically the C-C coupling.

DFT and TD-DFT Calculations for Nickel Complexes

DFT and TD-DFT (Time-Dependent Density Functional Theory) calculations are frequently employed to investigate the structural, electronic, and optical properties of nickel complexes relevant to this compound chemistry. These computational methods are used to determine minimum energy structures, analyze electronic structures, understand bonding characteristics, and predict electronic transitions.

For instance, in studies of nickel(II) complexes with Schiff base ligands, DFT and TD-DFT calculations have been used to explain their molecular structures and spectral properties, with calculated electronic excitation energies showing good agreement with experimental UV-Vis spectra. In the context of ethylene oligomerization, DFT calculations have been instrumental in rationalizing high C4 selectivity and examining the energy profiles of various reaction pathways. The TD-DFT method, combined with HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) calculations, is also utilized to detect frontier molecular orbital energy gaps, providing further insights into reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound at a molecular level, particularly concerning its interactions in different phases and its transport properties.

Interfacial Features of Supercritical this compound/Subcritical Water Systems

MD simulations have been extensively applied to investigate the interfacial features of this compound/water systems, especially under conditions where this compound is in a supercritical state and water is in a subcritical state. This specific system is relevant to processes like the direct hydration of this compound to produce 2-butanol (B46777).

Research findings from these simulations indicate that this compound exhibits higher solubility in water when it is in a supercritical state compared to a subcritical state. This enhanced solubility, coupled with a larger diffusion coefficient of this compound in water under supercritical conditions, contributes to making the process of 2-butanol production more competitive. As temperature and pressure increase under these conditions, the interface between this compound and water tends to become indistinct, leading to increased miscibility.

Diffusion Coefficients of this compound in Solvents

Molecular Dynamics simulations are a valuable tool for calculating diffusion coefficients of chemical compounds in various solvents. For this compound, MD simulations have shown that its infinite dilute diffusion coefficients in water are larger than those of 2-butanol. This difference is partly attributed to the ability of 2-butanol molecules to form hydrogen bonds with water molecules, which this compound does not.

Beyond aqueous systems, studies have also explored the diffusion of this compound in other solvents, such as room-temperature ionic liquids. In these systems, gas diffusion, including that of this compound, is generally slower compared to traditional hydrocarbon solvents and water. However, the dependence of diffusivity on viscosity is lower in ionic liquids, while its dependence on temperature and the size of the solute gas is higher.

Chemometric Methods in Butene Research

Chemometrics involves the application of statistical and mathematical methods to chemical data, allowing for the extraction of meaningful information and the understanding of complex chemical systems. In the context of butene research, chemometric approaches are instrumental in analyzing molecular properties and predicting reactivity, thereby streamlining the classification and design of new compounds. These methods enable researchers to identify patterns and relationships within large chemical datasets that might not be apparent through traditional analytical techniques.

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) for Reactivity Classification

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are widely employed pattern recognition techniques within chemometrics for classifying chemical compounds based on their properties and reactivity. PCA is a multivariate statistical method that transforms a set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs), thereby reducing data dimensionality while retaining most of the original variance. This allows for the visualization of complex relationships and the identification of underlying patterns acs.orgnih.gov. HCA, on the other hand, is a clustering algorithm that builds a hierarchy of clusters, grouping similar objects together based on a measure of dissimilarity, often Euclidean distance, represented graphically as a dendrogram jst.go.jpmdpi.comnih.gov.

A significant application of these methods in butene research is demonstrated by a computational and chemometric study focusing on molecular descriptors for butene derivatives researchgate.netjocpr.comjocpr.com. This research aimed to evaluate the reactivity of various butene derivatives in the gas phase using global and local Density Functional Theory (DFT) reactivity descriptors researchgate.netjocpr.com. The study specifically calculated global reactivity descriptors such as ionization energy (IP), electron affinity (EA), molecular hardness (η), and electrophilicity (ω) at the B3LYP/6-311++G (d,p) level of theory researchgate.netjocpr.com.

PCA and HCA were then utilized to identify subsets of variables that could accurately classify these compounds according to their reactivity, leading to the development of a classification model for butene derivatives researchgate.netjocpr.com. The analysis revealed that the first two principal components (PC1 and PC2) captured significant variance in the data, with PC1 being expressed through a linear combination of various molecular descriptors. For instance, the equation for PC1 was determined as: PC1 = -0.7933[HOMO]-0.9947[LUMO] + 0.7933 [IP] + 0.9947[EA] + 0.9760[χ]-0.7218[ɳ]-0.9760[µ] + 0.7538 [s] + 0.9963[ω] + 0.9920 [∆N max ] + 0.9008[∆E n ] + 0.9775 [∆E e ] + 0.7218[∆E g gap] researchgate.net. This equation indicates that more active tautomers (characterized by PC1 > 0) tend to have higher ionization energy, electron affinity, electronegativity (χ), softness (s), electrophilicity (ω), maximum number of electrons transferred (∆N max ), and changes in electronic energy (∆E n , ∆E e ), coupled with negative values for molecular hardness (η) researchgate.net.

The study also highlighted that chloro and bromo derivatives of butane (B89635) molecules were generally found to be less stable jocpr.com. This comprehensive approach allowed for a deeper understanding of the factors governing the reactivity of butene derivatives.

Beyond reactivity classification, PCA and HCA have been applied in other areas of olefin research, such as differentiating between catalysts in olefin oligomerization. For example, a study demonstrated a significant clustering trend between solid phosphoric acid (SPA) and zeolite catalysts based on the distribution of dodecene subgroups produced during oligomerization, with PC1 being responsible for this differentiation nih.gov. Furthermore, the reactivity sequence for pure-compound oligomerization has been established as isobutene > this compound > cis-2-butene > trans-2-butene > propene, demonstrating this compound's position in this reactivity order nih.gov.

The following table presents calculated global reactivity descriptors for this compound and select butene derivatives, illustrating the kind of data used in chemometric analyses for reactivity classification.

Table 1: Calculated Global Reactivity Descriptors for Selected Butene Derivatives (Click on column headers to sort)

Compound NameIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
This compound6.1360.41742.85936.570
cis-2-Butene6.0710.3802.84556.467
trans-2-Butene6.0710.3802.84556.467

Note: Data extracted and adapted from reference researchgate.net. The values are representative and may vary based on computational methodology.

Environmental and Atmospheric Chemistry of 1 Butene

Atmospheric Fate and Transformations of 1-Butene

The journey of this compound in the atmosphere begins with its emission and is followed by a series of chemical reactions that determine its impact on air quality and climate.

This compound is released into the atmosphere from several human-related activities. Trace levels of this compound are commonly identified in urban and suburban air, primarily arising from the incomplete combustion of fossil fuels in vehicle engines and industrial processes. researchgate.net It is also a component of emissions from petroleum refineries and gas plants. researchgate.netca.gov In some industrial areas, this compound has been identified as a predominant species among volatile organic compounds. theclimateregistry.org For instance, in certain industrial regions of China, this compound was found to be the most abundant VOC species from power plants and residential stoves. robertrhew.org

Table 1: Anthropogenic Emission Sources of this compound

Emission SourceDescription
Fossil Fuel Combustion Incomplete combustion in gasoline and diesel engines is a major source of this compound in urban environments. researchgate.netepa.gov
Petroleum Refineries This compound is released during various refining processes, including from fluid catalytic cracking units (FCCUs), storage tanks, and wastewater treatment facilities. ca.govharvard.edu
Gas Plants Processing of natural gas can lead to fugitive emissions of this compound. researchgate.net
Industrial Processes Used as a chemical intermediate in the production of various chemicals and polymers, leading to potential emissions.
Biomass Burning While a natural process, large-scale biomass burning for agricultural or land-clearing purposes is an anthropogenic source of this compound. copernicus.org

While anthropogenic sources are significant, biogenic emissions of this compound also contribute to its atmospheric concentration. Research has shown that some terrestrial plants, such as those in a ponderosa pine forest, can emit this compound. robertrhew.orgresearchgate.netcopernicus.orgresearchgate.net One study measured the average summer emission rate of this compound from a midlatitude forest to be 0.41 x 10¹⁰ molecules cm⁻²s⁻¹. researchgate.netcopernicus.orgnih.gov These emissions were correlated with incident solar radiation, suggesting a link to photosynthesis. researchgate.netcopernicus.orgnih.gov

More recently, marine ecosystems have been identified as a potentially significant source of butenes. nih.gov In the Benguela upwelling system, a highly productive marine environment, butene emissions were found to be three orders of magnitude higher than those of dimethyl sulfide (B99878), a well-known marine biogenic gas. nih.gov These marine emissions are thought to be produced by phytoplankton. acs.org

Table 2: Biogenic Emission Rates of this compound

EcosystemEmission RateReference
Ponderosa Pine Forest Median daytime flux of 39 µg m⁻² h⁻¹ robertrhew.orgresearchgate.net
Midlatitude Forest (Summer) 0.41 x 10¹⁰ molecules cm⁻² s⁻¹ researchgate.netcopernicus.orgnih.gov
Marine (Benguela Upwelling) Significantly higher than dimethyl sulfide emissions nih.gov

Once in the atmosphere, this compound is removed primarily through oxidation reactions with ozone (O₃) and hydroxyl radicals (OH). These reactions initiate a cascade of chemical transformations that lead to the formation of various secondary pollutants.

The reaction of this compound with ozone, known as ozonolysis, proceeds through the Criegee mechanism. nih.govresearchgate.net This process involves the addition of ozone to the double bond to form an unstable primary ozonide, which then decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govresearchgate.netcopernicus.orgwhiterose.ac.uk For this compound, this decomposition results in the formation of two sets of products: propanal and formaldehyde (B43269) oxide (H₂COO), and formaldehyde and propanal oxide (CH₃CH₂CHOO). harvard.edunih.govscribd.com The Criegee intermediates are highly reactive species that can undergo further reactions in the atmosphere. copernicus.orgrsc.org

Table 3: Products of this compound Ozonolysis

Primary Ozonide Fragmentation PathwayCarbonyl ProductCriegee Intermediate
Pathway 1Propanal (CH₃CH₂CHO)Formaldehyde oxide (H₂COO)
Pathway 2Formaldehyde (HCHO)Propanal oxide (CH₃CH₂CHOO)

The reaction with the hydroxyl radical (OH) is a major atmospheric sink for this compound. This reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, with a smaller contribution from H-atom abstraction. researchgate.netnih.gov For this compound, the OH addition occurs predominantly at the terminal carbon atom (approximately 71-75% of the time), with the remaining addition occurring at the internal carbon. researchgate.netnih.gov The H-atom abstraction channel accounts for about 8% of the reaction. nih.gov The resulting alkyl radicals react rapidly with molecular oxygen to form peroxy radicals, which then participate in the complex chemistry of the troposphere.

Table 4: Branching Ratios for the Reaction of this compound with OH Radicals

Reaction ChannelBranching Ratio (%)Reference
OH addition to terminal carbon 71 ± 16 researchgate.netnih.gov
OH addition to internal carbon 29 ± 16 researchgate.netnih.gov
H-atom abstraction 8 ± 3 nih.gov

The oxidation products of this compound contribute to the formation of two significant secondary atmospheric phenomena: ground-level ozone and secondary organic aerosols (SOA).

The peroxy radicals formed from the OH-initiated oxidation of this compound can react with nitric oxide (NO) to produce nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is a key step in the formation of tropospheric ozone. The ozone formation potential (OFP) of a VOC is a measure of its ability to contribute to ozone formation. Studies in various environments have shown that alkenes, including butene, can have a high OFP. theclimateregistry.org In some urban and industrial areas, this compound has been identified as a key contributor to the total OFP. theclimateregistry.orgrobertrhew.org

The low-volatility products from the oxidation of this compound can condense to form or contribute to the growth of secondary organic aerosols (SOA). The yield of SOA from a particular VOC depends on various factors, including the concentration of nitrogen oxides (NOx). copernicus.orgscribd.com While terpenes and aromatics are often considered more significant SOA precursors, the contribution of alkenes like this compound can be important, particularly in regions with high emissions. copernicus.org The formation of SOA is enhanced under low-NOx conditions for many biogenic hydrocarbons. scribd.com

Table 5: Ozone Formation Potential (OFP) of this compound

EnvironmentOFP ContributionReference
Shandong Province, China (Urban/Coastal) Alkenes (including this compound) accounted for 41.0-93% of the total OFP. theclimateregistry.org
Subtropical Forest (impacted by urban pollution) Butene contributed significantly to the total reactivity for ozone formation.
Coal Utilization Sources, China This compound was the major ozone-forming species from power plants (67.2% contribution). robertrhew.org

Contribution to Secondary Atmospheric Phenomena

Environmental Impact and Management of this compound and its Derivatives

The environmental fate of this compound is largely governed by its high volatility and reactivity in the atmosphere. Its direct impact on soil and water is limited, but its atmospheric degradation and industrial use can lead to the formation of various derivatives.

Environmental Persistence and Degradability

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For a volatile compound like this compound, its atmospheric lifetime is the most relevant measure of persistence. The atmospheric lifetime is the time required for the concentration of a compound to decrease to 1/e (about 37%) of its original value.

This compound is not considered persistent in the atmosphere. Its primary removal mechanism is reaction with the hydroxyl (OH) radical during the day and, to a lesser extent, with ozone (O₃) and the nitrate (B79036) radical (NO₃) at night. copernicus.orgtestbook.com The atmospheric lifetime of butenes is estimated to be very short, on the order of hours in polluted environments with high concentrations of oxidants. copernicus.org For example, a study on 2-butene (B3427860) estimated its lifetime to be less than four hours in petrochemical regions. copernicus.org This rapid degradation prevents its long-range transport and accumulation in the global atmosphere.

Regarding other environmental compartments, this compound's high volatility and low water solubility suggest it is unlikely to persist in soil or water. If released to soil or water, it would rapidly volatilize into the atmosphere. While some microorganisms are capable of degrading hydrocarbons, the biodegradation of butene in soil and water systems is generally slow and may require an acclimation period for the microbial populations to adapt.

Contamination of Soil, Water, and Air

Contamination from this compound is primarily an air quality concern. It is released into the atmosphere from both industrial sources, such as chemical manufacturing and refineries, and from the combustion of fossil fuels in vehicle exhaust. nih.gov As an air pollutant, its main impact is its role as a precursor to photochemical smog and secondary organic aerosols, as detailed in previous sections. nih.gov

Direct contamination of soil and water by this compound itself is minimal due to its physical properties. Its high Henry's Law constant indicates a strong tendency to partition from water to air. Consequently, it is unlikely to cause significant ground or water pollution.

However, the environmental impact of this compound's derivatives is a consideration. Industrial processes that use this compound can lead to other chemical intermediates. For example, the chlorination of butadiene (a related C4 hydrocarbon) can produce 3,4-dichloro-1-butene, which is an intermediate in the production of other chemicals. While not a direct derivative of this compound oxidation, this illustrates how the industrial chemistry surrounding C4 alkenes can involve more persistent and potentially toxic chlorinated compounds. The degradation of such derivatives in the environment would follow different pathways than this compound itself.

Biodegradation by Microorganisms

The biodegradation of this compound, an unsaturated short-chain aliphatic hydrocarbon, is a process carried out by various microorganisms. These microbes utilize this compound as a source of carbon and energy, breaking it down into less complex and often less harmful compounds. The initiation of this degradation process typically involves the enzymatic oxidation of the this compound molecule.

A key metabolic pathway for the biodegradation of unsaturated hydrocarbons like this compound involves the action of monooxygenase enzymes. researchgate.net Several microorganisms are capable of inserting an oxygen atom into the alkene, which results in the formation of an epoxide. researchgate.net Specifically for 1-alkenes, cytochrome P450 monooxygenases are crucial enzymes that convert them into their corresponding reactive epoxides. texas.gov Following its formation, the epoxide intermediate can be further metabolized and detoxified by enzymes such as epoxide hydrolase (EH) and glutathione-S-transferase (GST). texas.gov

While research has identified broad categories of bacteria capable of degrading aliphatic hydrocarbons, both saturated and unsaturated, specific studies pinpointing a wide array of individual microbial species that degrade this compound are still developing. researchgate.net However, research on related compounds offers insights. For instance, various bacterial divisions are known to degrade unsaturated aliphatic hydrocarbons in the C2-C6 range. researchgate.net The degradation of butanol, a related four-carbon compound, is managed by some Pseudomonas putida strains through the action of alcohol and aldehyde dehydrogenases. nih.gov Furthermore, studies on the biodegradation of petroleum hydrocarbons have isolated strains from genera such as Bacillus, Ochrobactrum, Brevundimonas, and Brevibacterium that are effective degraders. epa.gov The enzymatic machinery for breaking down complex polymers, which sometimes involves the degradation of their monomeric units, includes hydrolases like esterases and lipases, as well as oxidoreductases such as laccases and peroxidases. nih.gov

The general process of microbial degradation of such hydrocarbons follows a sequence of biodeterioration, biofragmentation, assimilation, and mineralization. rsc.org Initially, microorganisms attach to the substrate and secrete extracellular enzymes. These enzymes break down the larger molecules into smaller fragments like oligomers, which are then assimilated by the microbes. rsc.org Inside the microbial cells, these smaller molecules enter central metabolic pathways, such as the β-oxidation cycle and the citric acid cycle, to be ultimately mineralized into carbon dioxide and water. rsc.org

Table 1: Key Enzymes and Pathways in the Biodegradation of this compound and Related Compounds

Enzyme/Pathway ClassSpecific Enzyme/MetaboliteRole in Degradation
Monooxygenases Cytochrome P450Initial oxidation of this compound to its corresponding epoxide. texas.gov
Alkane MonooxygenaseCan insert an oxygen atom into an alkene substrate, leading to an epoxide. researchgate.net
Hydrolases Epoxide Hydrolase (EH)Detoxification of the reactive epoxide intermediate. texas.gov
Transferases Glutathione-S-transferase (GST)Detoxification of the reactive epoxide intermediate. texas.gov
Dehydrogenases Alcohol DehydrogenaseInvolved in the oxidation of related compounds like butanol. nih.gov
Aldehyde DehydrogenaseFurther oxidation of intermediates in the degradation of related compounds. nih.gov

Regulatory Frameworks and Guidelines for Handling and Disposal

The handling and disposal of this compound are governed by a framework of national and international regulations due to its flammable and potentially hazardous nature. These regulations are designed to ensure safety in the workplace and to protect the environment.

In the United States, the Occupational Safety and Health Administration (OSHA) classifies this compound as a hazardous material. researchgate.net OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that the hazards of chemicals like this compound are evaluated and that this information is communicated to employers and employees through comprehensive programs, including container labeling, safety data sheets (SDSs), and training. ecfr.govosha.gov Specific standards for the handling of compressed gases, such as 29 CFR 1910.101, are also applicable. govinfo.gov

The disposal of this compound is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). If this compound must be discarded, it may be classified as a hazardous waste as defined by 40 CFR 261. epa.gov This classification necessitates disposal at a licensed hazardous waste facility. epa.gov The regulations strictly prohibit the disposal of this compound into sewers or waterways. epa.gov

On an international level, several conventions address the management of hazardous chemicals and wastes. The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal aims to protect human health and the environment against the adverse effects of hazardous wastes. pic.inteuropa.eu The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade facilitates information exchange about hazardous chemicals. epa.goveuropa.eu The Stockholm Convention on Persistent Organic Pollutants (POPs) seeks to eliminate or restrict the production and use of persistent organic pollutants. pic.int

The European Union implements these international agreements through its own set of regulations. The Regulation on Classification, Labelling and Packaging of substances and mixtures (CLP Regulation; (EC) No 1272/2008) aligns the EU system with the UN's Globally Harmonised System (GHS). The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation ((EC) No 1907/2006) places the responsibility on industries to manage the risks that chemicals may pose. The European Chemicals Agency (ECHA) maintains a public Classification and Labelling (C&L) Inventory, which contains information on notified and registered substances. youtube.com EU law on the shipment of waste incorporates the obligations of the Basel Convention, generally prohibiting the shipment of hazardous waste to non-OECD countries and requiring prior written consent for shipments to OECD countries. europa.eu

Table 2: Key Regulatory Frameworks for this compound

Regulatory BodyRegulation/ConventionJurisdictionKey Provisions
OSHA 29 CFR 1910.1200 (Hazard Communication)United StatesRequires hazard classification, safety data sheets, and employee training. ecfr.govosha.gov
29 CFR 1910.101 (Compressed Gases)United StatesSets standards for the safe handling of compressed gases. govinfo.gov
U.S. EPA 40 CFR Part 261 (RCRA)United StatesDefines and lists hazardous wastes, mandating specific disposal procedures. epa.govcornell.eduecfr.gov
UNEP Basel ConventionInternationalControls the transboundary movement and disposal of hazardous wastes. pic.inteuropa.eu
Rotterdam ConventionInternationalGoverns the import/export of certain hazardous chemicals through the Prior Informed Consent (PIC) procedure. epa.goveuropa.eu
Stockholm ConventionInternationalAims to eliminate or restrict persistent organic pollutants (POPs). pic.int
European Union CLP Regulation ((EC) No 1272/2008)European UnionAligns with the UN GHS for classification, labelling, and packaging of chemicals.
REACH Regulation ((EC) No 1907/2006)European UnionManages the risks associated with chemical substances.
Waste Shipment RegulationEuropean UnionImplements the Basel Convention, controlling the transport of waste. europa.eu

Q & A

Basic: What experimental setups are commonly used to study 1-Butene oxidation kinetics, and how do reactor configurations influence data reproducibility?

Answer:
this compound oxidation is typically investigated using jet-stirred reactors (JSRs) and spherical combustion vessels to control residence time, equivalence ratios (φ = 0.25–2), and temperatures (900–1440 K). For example, JSRs enable precise measurement of intermediate species (e.g., propenyl radicals) under atmospheric pressure and fixed residence times (70 ms), while laminar burning velocities are quantified in combustion chambers across pressures (1–5 atm) and temperatures (300–450 K) . Reproducibility depends on rigorous validation of kinetic mechanisms against experimental data, including sensitivity analysis to identify dominant reaction pathways (e.g., C4H8-1 decomposition vs. O2 interactions) .

Basic: How do researchers characterize this compound’s molecular structure and purity in catalytic studies?

Answer:
Structural validation employs SMILES notation (e.g., CCC=C), SDF/MOL files for 3D modeling, and spectroscopic techniques (FTIR, NMR) to confirm bond configurations . Purity is assessed via gas chromatography (GC) coupled with mass spectrometry (MS), particularly in catalytic cracking experiments where trace impurities (e.g., 2-butene isomers) can skew product distributions. For example, SAPO-18 molecular sieve studies require ≥99% pure this compound feeds to isolate propylene selectivity effects .

Advanced: How can contradictions in reported reactivity trends among this compound isomers (this compound vs. cis/trans-2-Butene) be resolved?

Answer:
Discrepancies arise from differing experimental conditions (e.g., inlet concentrations, catalyst types) and measurement techniques. For instance, fluidized bed reactor studies show this compound > cis-2-Butene > trans-2-Butene reactivity, conflicting with earlier reports . To resolve this:

  • Perform isomerization rate quantification under controlled feed compositions.
  • Use in situ DRIFT spectroscopy to track intermediate adsorption/desorption on catalysts (e.g., Pt/SiO2) .
  • Apply kinetic isotope labeling to differentiate pathways (e.g., hydrogenation vs. dehydrogenation) .

Advanced: What methodologies optimize propylene selectivity in this compound catalytic cracking, and how do pore structure and acidity interplay?

Answer:
Co-crystalline SAPO-18/SAPO-34 molecular sieves with tailored Si/Al ratios enhance shape selectivity by restricting bulky intermediates. Key steps:

  • Fixed-bed reactor experiments at 500°C with WHSV = 82.5 h⁻¹ to assess conversion rates.
  • NH3-TPD to measure acidity; higher Brønsted acid sites favor β-scission, increasing propylene yield.
  • Pore dimension analysis (e.g., AEI vs. CHA structures) to limit side reactions like oligomerization .

Advanced: How can hierarchical kinetic mechanisms improve predictive accuracy for this compound combustion and autoignition delays?

Answer:
Hierarchical models (e.g., University of Galway’s mechanism) integrate sub-mechanisms for H2, C1–C4 species, and resonance-stabilized radicals (propenyl, butenyl). Validation steps include:

  • Laminar flame speed comparisons (this compound vs. cis-2-Butene) to refine rate rules.
  • Autoignition delay experiments under fuel-lean conditions (φ = 0.5) to isolate discrepancies in C4H8-1 + O2 pathways .
  • Chebyshev regression for uncertainty quantification in high-pressure regimes .

Basic: What statistical tools are critical for analyzing this compound reaction data, and how are they applied?

Answer:

  • Sensitivity analysis ranks reactions by their impact on key outputs (e.g., CO formation).
  • Principal Component Analysis (PCA) reduces dimensionality in spectroscopic datasets (e.g., DRIFT time-resolved spectra) .
  • ANOVA tests significance of variables (e.g., temperature, pressure) in combustion velocity experiments .

Advanced: How do Pt nanoparticle dispersion and hydrogenation pathways influence this compound selectivity in 1,3-Butadiene hydrogenation?

Answer:
Pt dispersion affects hydrogen dissociation efficiency:

  • Highly dispersed Pt favors this compound intermediate stabilization, reducing over-hydrogenation to n-butane.
  • DFT calculations show terrace sites on Pt(111) lower activation barriers for this compound desorption .
  • Horiuti–Polanyi mechanism quantifies stepwise hydrogen addition, validated via kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butene
Reactant of Route 2
1-Butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.